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Foundational

"physical and chemical properties of Methyl 2-amino-3,3-diphenylpropanoate"

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 2-amino-3,3-diphenylpropanoate, a non-proteinogenic α-amino acid ester. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs, particularly derivatives of β,β-diphenylalanine, and established principles of organic chemistry. The document details the compound's structure, predicted physicochemical properties, a plausible synthetic route, and expected spectroscopic characteristics. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this unique sterically hindered amino acid derivative in fields such as medicinal chemistry and materials science.

Introduction and Scientific Context

Methyl 2-amino-3,3-diphenylpropanoate, also known as methyl β,β-diphenylalaninate, is an intriguing organic molecule characterized by the presence of two phenyl groups on the β-carbon of an alanine methyl ester backbone. This gem-diphenyl substitution imparts significant steric bulk and conformational rigidity, making it a valuable building block for creating novel peptides and small molecules with unique three-dimensional structures. The parent amino acid, β,β-diphenylalanine (Dip), has been utilized in the design of self-assembling peptides that form nanostructures with remarkable physical properties, including high rigidity and piezoelectricity.[1][2] The methyl ester form is a critical intermediate in the solution-phase synthesis of peptides and other derivatives of β,β-diphenylalanine.[3] Understanding the properties of Methyl 2-amino-3,3-diphenylpropanoate is therefore essential for its effective utilization in synthetic applications.

Molecular Structure and Key Identifiers

The structure of Methyl 2-amino-3,3-diphenylpropanoate features a chiral center at the α-carbon. The presence of the bulky diphenylmethyl group is expected to significantly influence its reactivity and physical properties compared to its single-phenyl counterpart, methyl 2-amino-3-phenylpropanoate.

Table 1: Molecular Identifiers for Methyl 2-amino-3,3-diphenylpropanoate

IdentifierValueSource
IUPAC Name Methyl 2-amino-3,3-diphenylpropanoateIUPAC Nomenclature
Molecular Formula C₁₆H₁₇NO₂Calculated
Molecular Weight 255.31 g/mol Calculated
CAS Number Not assigned-
Canonical SMILES COC(=O)C(N)C(C1=CC=CC=C1)C2=CC=CC=C2ChemDraw
InChI Key (Predicted)InChI Trust

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Comparative Insights
Appearance White to off-white solidAmino acid esters are typically crystalline solids at room temperature.[4]
Melting Point > 150 °C (decomposes)The high degree of aromaticity and potential for intermolecular interactions suggest a relatively high melting point. For comparison, D-Phenylalanine methyl ester hydrochloride has a melting point of 159-163 °C.[5] The bulky diphenyl groups may lead to a higher melting point.
Boiling Point > 300 °C at 760 mmHgHigh molecular weight and polarity suggest a high boiling point. Vacuum distillation would be required to prevent decomposition.
Solubility Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. Sparingly soluble in water.The ester functionality and the large nonpolar diphenylmethyl group confer solubility in organic solvents. The amino group provides some limited water solubility.
pKa (amino group) ~7-8The pKa of the amino group in α-amino acid esters is typically lower than that of the corresponding carboxylic acid due to the electron-withdrawing effect of the ester group.

Synthesis and Reaction Chemistry

The synthesis of Methyl 2-amino-3,3-diphenylpropanoate is not explicitly detailed in readily available literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of α-amino acids and their esters. The most logical approach involves the esterification of the parent amino acid, β,β-diphenylalanine.

Proposed Synthetic Workflow: Esterification of β,β-Diphenylalanine

The direct esterification of β,β-diphenylalanine with methanol in the presence of an acid catalyst is the most straightforward method for preparing the target compound. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation as it reacts with methanol to form HCl in situ, which acts as the catalyst, and also drives the reaction to completion by scavenging the water produced.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_product Final Product beta-Diphenylalanine β,β-Diphenylalanine Reaction Stir at 0°C to room temperature beta-Diphenylalanine->Reaction Methanol Methanol (excess) Methanol->Reaction SOCl2 Thionyl Chloride SOCl2->Reaction Evaporation Evaporation of excess Methanol and SOCl₂ Reaction->Evaporation Neutralization Neutralization with a weak base (e.g., NaHCO₃ solution) Evaporation->Neutralization Extraction Extraction with an organic solvent (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying of organic layer (e.g., over Na₂SO₄) Extraction->Drying Filtration Filtration Drying->Filtration Concentration Concentration in vacuo Filtration->Concentration Product Methyl 2-amino-3,3-diphenylpropanoate Concentration->Product

Caption: Proposed workflow for the synthesis of Methyl 2-amino-3,3-diphenylpropanoate.

Step-by-Step Experimental Protocol
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend β,β-diphenylalanine (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

  • Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (1.2-1.5 eq) dropwise to the stirred suspension.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

  • Neutralization and Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. Separate the organic layer and wash with brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Chemical Reactivity

Methyl 2-amino-3,3-diphenylpropanoate is expected to exhibit the typical reactivity of an α-amino acid ester.[6]

  • Amino Group: The primary amine can undergo acylation, alkylation, and condensation reactions with aldehydes and ketones to form Schiff bases. This is the key reactive site for peptide bond formation.

  • Ester Group: The methyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols and a suitable catalyst.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, prolonged exposure to strong acids or bases will lead to hydrolysis of the ester.

Spectroscopic and Analytical Characterization

While experimental spectra for Methyl 2-amino-3,3-diphenylpropanoate are not publicly available, its spectral properties can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule.

Caption: Predicted ¹H NMR spectral data for Methyl 2-amino-3,3-diphenylpropanoate.

  • ¹H NMR: The proton NMR spectrum is expected to show a complex multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the ten protons of the two phenyl rings. The α-proton is expected to appear as a singlet around δ 4.0 ppm, and the β-proton as a singlet around δ 4.5 ppm. The methyl ester protons will likely be a sharp singlet at approximately δ 3.7 ppm. The amine protons will appear as a broad singlet that can be exchanged with D₂O. The prediction of singlets for the α and β protons is due to the absence of adjacent protons for coupling.

  • ¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the ester carbonyl carbon around 170-175 ppm. Multiple signals will be present in the aromatic region (125-145 ppm). The α-carbon is expected to resonate around 55-60 ppm, the β-carbon around 50-55 ppm, and the methyl ester carbon around 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will provide key information about the functional groups present in the molecule.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Mode
N-H (amine) 3300-3500 (two bands)Stretching
C-H (aromatic) 3000-3100Stretching
C-H (aliphatic) 2850-3000Stretching
C=O (ester) 1735-1750Stretching
C=C (aromatic) 1450-1600Stretching
C-O (ester) 1000-1300Stretching
C-N (amine) 1020-1250Stretching

The most prominent peaks will be the strong C=O stretch of the ester and the N-H stretching bands of the primary amine.[7]

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.

  • Electrospray Ionization (ESI): In positive ion mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 256.32.

  • Electron Ionization (EI): The molecular ion peak [M]⁺ at m/z 255.31 may be observed. Common fragmentation patterns for α-amino acid esters include the loss of the methoxycarbonyl group (-COOCH₃) and cleavage of the Cα-Cβ bond.[8] A significant fragment would be the diphenylmethyl cation at m/z 167.

Potential Applications and Future Research Directions

Methyl 2-amino-3,3-diphenylpropanoate is a precursor to a variety of molecules with potential applications in drug discovery and materials science.

  • Peptide Synthesis: Its primary use is as a building block for the incorporation of the sterically demanding β,β-diphenylalanine residue into peptides. This can be used to create peptidomimetics with constrained conformations, which can lead to enhanced biological activity and stability.

  • Asymmetric Synthesis: The chiral α-amino ester can be used as a scaffold for the synthesis of other chiral molecules.

  • Materials Science: As a derivative of β,β-diphenylalanine, it could be explored for the development of novel self-assembling materials with unique electronic or mechanical properties.[1][2]

Further research is warranted to fully characterize the physical and chemical properties of this compound and to explore its utility in various synthetic applications.

Conclusion

While direct experimental data for Methyl 2-amino-3,3-diphenylpropanoate is scarce, this technical guide provides a robust and scientifically grounded overview of its predicted properties and synthetic methodology based on the analysis of closely related compounds and fundamental chemical principles. This document serves as a valuable resource for scientists and researchers, enabling them to better understand and utilize this unique α-amino acid ester in their research endeavors. The synthesis and characterization of this compound would be a valuable contribution to the chemical literature.

References

  • Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Journal of the American Chemical Society, 85(6), 839–845.
  • Basavalingappa, V., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano, 14(6), 6847–6856.
  • Basavalingappa, V., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano. [Link]

  • Basavalingappa, V., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ResearchGate. [Link]

  • Ostrovskii, D. I., & Chupakhin, O. N. (2015). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters. Journal of Mass Spectrometry, 50(5), 755-763.
  • Basavalingappa, V., et al. (2020). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity. ACS Nano. [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 2-amino-3-hydroxy-3-phenylpropanoate. Retrieved from [Link]

  • American Elements. (n.d.). (S)-Methyl 2-amino-3-phenylpropanoate. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

Sources

Exploratory

A Technical Guide to the Structural Analysis of Methyl 2-amino-3,3-diphenylpropanoate

Foreword: The Architectural Blueprint of a Key Pharmaceutical Scaffolding In the landscape of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional architecture is not mere...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Architectural Blueprint of a Key Pharmaceutical Scaffolding

In the landscape of medicinal chemistry and drug development, the precise understanding of a molecule's three-dimensional architecture is not merely an academic exercise; it is the foundational blueprint upon which its biological activity, metabolic fate, and therapeutic potential are built. Methyl 2-amino-3,3-diphenylpropanoate, a derivative of the non-proteinogenic amino acid diphenylalanine, represents a significant chiral building block. Its rigid, sterically demanding diphenyl moiety, combined with the versatile primary amine and methyl ester functional groups, makes it a compelling scaffold for designing novel therapeutics. This guide provides an in-depth, multi-technique approach to its structural elucidation, framed from the perspective of ensuring absolute certainty in molecular identity and conformation—a non-negotiable prerequisite for advancing any compound through the rigorous pipeline of drug discovery.

The Core Molecular Framework

Methyl 2-amino-3,3-diphenylpropanoate possesses a unique structure defined by a chiral alpha-carbon (C2) and a quaternary beta-carbon (C3) bearing two phenyl rings. This gem-diphenyl arrangement imparts significant conformational restriction and steric bulk, which are critical features for modulating interactions with biological targets.

Key Structural Features:

  • Chiral Center: The C2 carbon, bonded to the amine, carboxylate, hydrogen, and the C3 carbon, is a stereocenter.

  • Gem-Diphenyl Group: The two phenyl rings on C3 create a bulky, lipophilic domain that can engage in hydrophobic and π-stacking interactions.

  • Functional Handles: The primary amine (-NH₂) and methyl ester (-COOCH₃) groups are key sites for metabolism and serve as versatile points for synthetic modification in the development of drug analogues.[1]

Caption: 2D structure of Methyl 2-amino-3,3-diphenylpropanoate.

A Multi-Pronged Analytical Workflow

A definitive structural characterization is not achieved by a single technique but by the convergence of evidence from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and together they create a self-validating system that ensures scientific integrity.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Elucidation cluster_2 Definitive Structure Syn Chemical Synthesis Puri Purification (Chromatography/Recrystallization) Syn->Puri Crude Product NMR NMR Spectroscopy (¹H, ¹³C, 2D) Puri->NMR Purified Compound MS Mass Spectrometry (HRMS) Puri->MS Purified Compound IR IR Spectroscopy Puri->IR Purified Compound XRay Single Crystal X-Ray Crystallography NMR->XRay Structure Hypothesis MS->XRay Structure Hypothesis IR->XRay Structure Hypothesis Final Verified Structure & Conformational Data XRay->Final Unambiguous 3D Structure

Caption: Integrated workflow for structural analysis.

Spectroscopic Characterization: Deciphering the Signature

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.[2] For Methyl 2-amino-3,3-diphenylpropanoate, specific resonances are expected.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment, number, and connectivity of protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Phenyl (Ar-H)7.10 - 7.40Multiplet (m)10HProtons on the two phenyl rings reside in a classic aromatic environment.
Methine (C3-H)~4.5 - 4.8Doublet (d)1HThis proton is adjacent to C2-H, leading to coupling. Its position is downfield due to the deshielding effect of two phenyl groups.
Methine (C2-H)~3.8 - 4.1Doublet (d)1HCoupled to the C3-H proton and deshielded by the adjacent amine and ester carbonyl groups.
Methyl Ester (O-CH₃)~3.6 - 3.7Singlet (s)3HA characteristic sharp signal for ester methyl protons, shielded relative to the backbone protons.
Amine (N-H₂)1.5 - 2.5 (variable)Broad Singlet (br s)2HThe chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.[2]

Carbon AssignmentExpected Chemical Shift (δ, ppm)Rationale
Ester Carbonyl (C=O)172 - 175Typical chemical shift for an ester carbonyl carbon.
Aromatic (ipso-C)140 - 144Quaternary carbons of the phenyl rings directly attached to the propanoate backbone.
Aromatic (Ar-C)126 - 129Protonated carbons of the two phenyl rings. Multiple overlapping signals are expected.
Methine (C2)58 - 62The alpha-carbon is shifted downfield by the attached electronegative nitrogen and carbonyl group.
Methyl Ester (O-CH₃)51 - 53A characteristic signal for the methyl carbon of a methyl ester.
Methine (C3)54 - 58This carbon is significantly deshielded by the two attached phenyl groups.

Note: Predicted chemical shifts are based on standard values and data from structurally similar compounds. Actual values may vary based on the solvent and experimental conditions.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, which helps confirm its connectivity. For this molecule (C₁₆H₁₇NO₂), the exact mass is 255.1259 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 255 corresponding to the intact molecule.

  • Base Peak (m/z = 167): The most characteristic and likely most abundant fragment is the stable diphenylmethyl cation, [CH(Ph)₂]⁺, formed by the cleavage of the C2-C3 bond.

  • Loss of Methyl Ester Moiety (m/z = 196): Fragmentation involving the loss of the ·COOCH₃ group (59 Da).

  • Loss of Methoxy Group (m/z = 224): Cleavage of the O-CH₃ bond results in the loss of a methoxy radical (31 Da).

m/z ValueProposed FragmentRationale
255[C₁₆H₁₇NO₂]⁺Molecular Ion
224[M - ·OCH₃]⁺Loss of the methoxy radical from the ester.
196[M - ·COOCH₃]⁺Loss of the carbomethoxy radical.
167[CH(C₆H₅)₂]⁺Cleavage of the C2-C3 bond to form the highly stable diphenylmethyl cation. This is often the base peak.
104[C₈H₈]⁺A potential fragment corresponding to styrene, arising from more complex rearrangements.
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Appearance
Amine (N-H)Stretch3300 - 3400Two medium-intensity bands (asymmetric & symmetric)
Aromatic (C-H)Stretch3020 - 3080Sharp, medium-to-weak bands
Aliphatic (C-H)Stretch2850 - 2960Medium-intensity bands
Ester (C=O)Stretch~1735 - 1750Strong, sharp absorption
Aromatic (C=C)Stretch1450 - 1600Multiple sharp bands of varying intensity
Ester (C-O)Stretch1150 - 1250Strong absorption

X-Ray Crystallography: The Definitive Answer

While spectroscopic methods provide a robust hypothesis for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[4] This technique maps the precise coordinates of each atom in the crystal lattice, providing definitive proof of:

  • Connectivity: The exact bonding arrangement of all atoms.

  • Stereochemistry: The absolute configuration (R or S) of the chiral center at C2.

  • Conformation: The preferred three-dimensional arrangement of the molecule in the solid state, including the torsion angles of the phenyl rings and the orientation of the ester and amine groups.

  • Intermolecular Interactions: Reveals how molecules pack together in the crystal, identifying hydrogen bonds or other non-covalent interactions that can influence physical properties.

Though specific crystallographic data for the title compound is not widely published, analysis of related structures like fluorinated phenylpropanoate derivatives reveals the level of detail obtained, such as crystal system, space group, and precise bond lengths and angles.[5][6]

Relevance in Drug Development

The rigorous structural analysis of Methyl 2-amino-3,3-diphenylpropanoate is paramount for its application in drug discovery.

  • Structure-Activity Relationship (SAR): An accurate 3D structure is essential for computational modeling and understanding how modifications to the scaffold will affect its binding to a biological target. The orientation of the phenyl rings can dramatically influence target engagement.

  • Metabolic Stability: The identified functional groups—primary amine, methyl ester, and aromatic rings—are all potential sites for metabolic transformation. The ester is susceptible to hydrolysis by esterases, the amine to deamination, and the phenyl rings to oxidation by cytochrome P450 enzymes. Early knowledge of the structure informs strategies to mitigate these metabolic liabilities.[7]

  • Physicochemical Properties: The bulky, hydrophobic diphenyl group significantly impacts solubility and permeability. The methyl ester, compared to a carboxylic acid, increases lipophilicity, which can enhance membrane transport. This "magic methyl" effect is a common strategy in drug design to fine-tune pharmacokinetic properties.[8]

Conclusion

The structural elucidation of Methyl 2-amino-3,3-diphenylpropanoate is a case study in the application of modern analytical chemistry to solve challenges in pharmaceutical development. Through the synergistic use of NMR, mass spectrometry, and IR spectroscopy, a detailed structural hypothesis can be constructed. This hypothesis is then unequivocally confirmed by the atomic-level resolution of X-ray crystallography. This comprehensive and self-validating approach ensures the absolute structural integrity required for this molecule to be confidently used as a building block in the creation of next-generation therapeutics.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • Benchchem. (n.d.). An In-depth Technical Guide on the Chemical Properties of Phenylalanylphenylalanine Methyl Ester.
  • IUCrData. (2015). Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate.
  • Tan, R., et al. (2021). METHOD FOR PREPARING METHYL (S)-2-AMINO-3-(4-(2,3-DIMETHYLPYRIDIN-4-YL)PHENYLPROPIONATE AND SALT THEREOF. Google Patents.
  • Liu, S., et al. (2017). Synthesis and Crystal Structure Analysis of Methyl 2-Hydroxyimino-3-phenyl-propionate. ResearchGate.
  • Ferreira, M. J. P., et al. (2014). Phenylalanine and tyrosine methyl ester intramolecular interactions and conformational analysis by (1)H NMR and infrared spectroscopies and theoretical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 123, 482-489.
  • MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate.
  • Chemical Synthesis Database. (n.d.). methyl 2-amino-3-hydroxy-3-phenylpropanoate.
  • Nowick, J. S., et al. (2002). SYNTHESIS OF AMINO ACID ESTER ISOCYANATES: METHYL (S)-2-ISOCYANATO-3-PHENYLPROPANOATE. Organic Syntheses, 78, 220.
  • Benchchem. (n.d.). Phenylalanylphenylalanine Methyl Ester: A Technical Guide for Researchers.
  • Widjaja, E. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications, 12(12), 1934578X1701201.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • ChemicalBook. (n.d.). Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate(32981-85-4) 1H NMR.
  • PubChem. (n.d.). Methyl 3-amino-3-phenylpropionate. National Institutes of Health.
  • Benchchem. (n.d.). X-ray crystallography of Methyl 3-(2-aminophenoxy)benzoate derivatives.
  • Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
  • Costa, J. G., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1143.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development.
  • Xcelerate Pharma. (2025). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success.
  • ResearchGate. (2015). Crystal structure of methyl (2R,3S)-3-[(tert-butylsulfinyl)amino]-2-fluoro-3-phenylpropanoate.

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Foundational

The Strategic Integration of Methyl 2-amino-3,3-diphenylpropanoate in Advanced Research and Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Foreword: The Quest for Structural Control in Bioactive Molecules In the landscape of modern medicinal chemistry and materials science, the ability to exert...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Quest for Structural Control in Bioactive Molecules

In the landscape of modern medicinal chemistry and materials science, the ability to exert precise control over the three-dimensional structure of a molecule is paramount. This control dictates molecular recognition, biological activity, and material properties. Non-natural, conformationally constrained amino acids are powerful tools in this endeavor, offering a means to sculpt molecular architecture with a finesse unattainable with their natural counterparts. Among these, Methyl 2-amino-3,3-diphenylpropanoate stands out as a chiral building block of significant potential. Its gem-diphenyl substitution at the β-carbon introduces a profound steric hindrance that severely restricts the torsional angles of the peptide backbone, thereby inducing specific and predictable secondary structures. This guide provides a comprehensive overview of the potential applications of Methyl 2-amino-3,3-diphenylpropanoate in research, with a focus on its utility in peptide science, asymmetric catalysis, and the development of novel therapeutics.

The Molecular Architecture of Methyl 2-amino-3,3-diphenylpropanoate: A Foundation for Innovation

Methyl 2-amino-3,3-diphenylpropanoate is a non-proteinogenic amino acid ester characterized by the presence of two phenyl groups on the β-carbon. This unique structural feature imparts a high degree of hydrophobicity and, more importantly, conformational rigidity.[1] The steric bulk of the diphenylmethyl group forces the peptide backbone into a limited set of conformations, a property that can be strategically exploited in the design of bioactive peptides and peptidomimetics.

The synthesis of optically pure 2-amino-3,3-diarylpropionic acids, the parent acids of the title compound, has been achieved through methods such as asymmetric 1,4-Michael addition followed by azidation.[1] The availability of enantiomerically pure forms is crucial for its application in stereoselective synthesis and for probing chiral interactions in biological systems.

Applications in Peptide and Peptidomimetic Research: Engineering Bioactivity

The incorporation of non-natural amino acids is a well-established strategy to enhance the therapeutic properties of peptides, such as proteolytic stability, receptor affinity, and bioavailability.[2][3] Methyl 2-amino-3,3-diphenylpropanoate is a prime candidate for such modifications due to the predictable conformational constraints it imposes.

Inducing Stable Secondary Structures

The restricted torsional angles (phi, ψ) around the α-carbon of a 2-amino-3,3-diphenylpropanoate residue can nucleate and stabilize specific secondary structures like β-turns and helices within a peptide sequence.[2] This is a critical advantage in the design of peptides that mimic the bioactive conformation of a natural ligand or the binding epitope of a protein. By locking a peptide into its active conformation, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity and biological potency.

The following diagram illustrates the concept of conformational constraint leading to a more defined peptide structure.

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide with Methyl 2-amino-3,3-diphenylpropanoate Flexible Flexible Multiple Conformations Multiple Conformations Flexible->Multiple Conformations Low Receptor Affinity Low Receptor Affinity Multiple Conformations->Low Receptor Affinity Constrained Constrained Defined Conformation Defined Conformation Constrained->Defined Conformation High Receptor Affinity High Receptor Affinity Defined Conformation->High Receptor Affinity

Caption: Conformational constraint enhances receptor binding.

Enhancing Proteolytic Stability

A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in vivo. The bulky diphenylmethyl group of Methyl 2-amino-3,3-diphenylpropanoate can act as a steric shield, hindering the approach of proteolytic enzymes to the adjacent peptide bonds.[2] This increased resistance to enzymatic cleavage can significantly extend the biological half-life of the peptide, improving its pharmacokinetic profile.

Modulating Pharmacological Activity

The introduction of this hydrophobic and sterically demanding residue can dramatically alter the pharmacological properties of a peptide. For instance, in the context of antimicrobial peptides, the increased hydrophobicity can enhance membrane disruption, a key mechanism of action for many of these agents.[3] Conversely, in receptor-ligand interactions, the precise positioning of the phenyl groups can lead to new, favorable interactions with hydrophobic pockets in the receptor, or conversely, disrupt binding if the conformation is not optimal.

Experimental Protocol: Incorporation of Methyl 2-amino-3,3-diphenylpropanoate into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The following protocol is a general guideline for the manual incorporation of Fmoc-protected 2-amino-3,3-diphenylpropanoic acid into a peptide sequence using standard Fmoc-SPPS chemistry.[2][4][5][6][7]

Materials and Reagents
  • Fmoc-L-2-amino-3,3-diphenylpropanoic acid

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Fritted syringes or automated peptide synthesizer

  • Nitrogen for agitation

Synthesis Workflow

The synthesis follows a cyclical process of deprotection and coupling.

spss_workflow Resin Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) Washing1->Coupling Washing2 DMF Wash Coupling->Washing2 NextCycle Repeat for Next Amino Acid Washing2->NextCycle NextCycle->Deprotection Continue Sequence Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) NextCycle->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification chiral_ligand cluster_ligand Chiral Ligand Scaffold cluster_catalyst Asymmetric Catalyst Amino_Acid Methyl 2-amino-3,3-diphenylpropanoate Derivatization Derivatization of Amino Group (e.g., with PPh2) Amino_Acid->Derivatization Ligand Chiral Phosphine-Amino Acid Ligand Derivatization->Ligand Metal Metal Center (M) Ligand->Metal Coordination Substrate Substrate Metal->Substrate Binding Product Enantiomerically Enriched Product Substrate->Product Catalytic Transformation

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Exploratory

"discovery and history of Methyl 2-amino-3,3-diphenylpropanoate"

An In-Depth Technical Guide to the Synthesis and Scientific Context of Methyl 2-amino-3,3-diphenylpropanoate Foreword for the Research Professional This document serves as a comprehensive technical guide on Methyl 2-amin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis and Scientific Context of Methyl 2-amino-3,3-diphenylpropanoate

Foreword for the Research Professional

This document serves as a comprehensive technical guide on Methyl 2-amino-3,3-diphenylpropanoate, a compound situated at the intersection of synthetic organic chemistry and drug discovery. As a non-proteinogenic amino acid derivative, its structural uniqueness, characterized by the geminal diphenyl groups at the β-position, imparts significant steric and electronic properties. This guide is structured to provide not just a historical account or a mere recitation of synthetic protocols, but a deeper, field-proven perspective on why specific experimental choices are made and how the molecular architecture of this compound and its parent acid, β,β-diphenylalanine, lends itself to various scientific inquiries. We will delve into the logical progression from conceptualization to synthesis and potential applications, grounded in authoritative scientific literature.

Introduction to β,β-Diphenylalanine and its Esters

Methyl 2-amino-3,3-diphenylpropanoate is the methyl ester of the unnatural amino acid 2-amino-3,3-diphenylpropanoic acid, commonly referred to as β,β-diphenylalanine or simply diphenylalanine (Dip). Unlike its proteinogenic cousin, phenylalanine, which bears a single phenyl group at the β-carbon, the presence of two phenyl rings at this position introduces significant conformational constraints and a lipophilic character. These attributes make β,β-diphenylalanine and its derivatives, such as the methyl ester, valuable building blocks in medicinal chemistry and materials science.[1][2] They have been incorporated into peptide analogues to create structures with increased aromaticity, which can lead to unique self-assembly properties and enhanced biological activities.[1][3]

The primary focus of research has been on the parent amino acid, with its esters being crucial intermediates for peptide synthesis and other derivatizations. The methyl ester, in particular, is a common protecting group for the carboxylic acid functionality, facilitating its use in solution-phase peptide synthesis.[4]

Historical Context and Discovery

The direct "discovery" of Methyl 2-amino-3,3-diphenylpropanoate is not a singular event chronicled in scientific literature. Rather, its existence and synthesis are a logical extension of the exploration of unnatural amino acids. The parent compound, 2-amino-3,3-diphenylpropanoic acid, has been synthesized and utilized in various research contexts, particularly in the development of enzyme inhibitors and peptide mimetics.[2]

The historical significance of this class of compounds lies in the field of peptide and protein engineering. By substituting natural amino acids with synthetic analogues like β,β-diphenylalanine, researchers can probe the structure-activity relationships of peptides, enhance their stability against enzymatic degradation, and modulate their pharmacokinetic properties. The synthesis of its esters, including the methyl ester, is an integral part of this endeavor, enabling the incorporation of this bulky, aromatic residue into peptide chains.

Chemical Synthesis: From Precursors to the Final Compound

The synthesis of Methyl 2-amino-3,3-diphenylpropanoate can be approached in a multi-step process that first constructs the 2-amino-3,3-diphenylpropanoic acid backbone, followed by esterification.

Synthesis of the 2-Amino-3,3-diphenylpropanoic Acid Core

Several synthetic strategies can be employed to construct the β,β-diphenylalanine core. One common and effective method involves the electrophilic amination of a chiral oxazolidinone derivative of 3,3-diphenylpropanoic acid, which allows for the stereoselective introduction of the amino group.[2]

An alternative conceptual approach is the Michael addition of a diphenylmethane anion to a suitable acrylamide or acrylate derivative, followed by functional group manipulations to install the amine and carboxylic acid moieties.

A plausible and documented synthetic route to a related dipeptide ester, Boc-Dip-Dip-OMe, provides a clear blueprint for the synthesis of the protected amino acid and its subsequent esterification.[1][4] This can be adapted for the synthesis of the single amino acid ester.

Esterification of 2-Amino-3,3-diphenylpropanoic Acid

Once the amino acid is obtained, the carboxylic acid can be esterified to yield Methyl 2-amino-3,3-diphenylpropanoate. A standard method for this transformation is the reaction of the amino acid with methanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or hydrogen chloride (HCl).[5] This method is efficient for the esterification of amino acids as it protonates the amino group, preventing it from interfering with the esterification reaction.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a representative, field-proven method for the synthesis of a protected methyl ester of a dipeptide containing the β,β-diphenylalanine (Dip) residue, which illustrates the key chemical transformations. This can be adapted for the synthesis of the single amino acid ester.

Step 1: Peptide Coupling to form a Protected Dipeptide Methyl Ester [4]

  • Reactant Preparation: In a round-bottom flask, suspend Boc-Dip-OH (1.2 mmol) and Dip-OMe (β,β-diphenylalanine methyl ester, 1.2 mmol) in acetonitrile (ACN, 12 mL).

  • Activation: Add HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate, 0.47 g, 1.2 mmol) in ACN (5 mL) to the suspension.

  • Base Addition: Add DIPEA (N,N-Diisopropylethylamine, 0.7 mL) to the reaction mixture.

  • Reaction: Stir the mixture overnight at room temperature.

  • Work-up:

    • Evaporate the solvent to dryness.

    • Redissolve the residue in dichloromethane (DCM).

    • Wash the organic phase sequentially with dilute HCl (pH ~2, 3 x 7 mL) and a saturated NaHCO₃ solution (3 x 7 mL).

    • Dry the organic phase over MgSO₄.

  • Purification:

    • Evaporate the solvent to dryness.

    • Purify the crude product by silica gel chromatography using a hexanes/EtOAc eluent (e.g., 75:25) to yield Boc-Dip-Dip-OMe.

Step 2: Deprotection (if necessary for further reactions) [4]

  • Saponification (Ester Hydrolysis):

    • Dissolve the protected dipeptide ester in THF (12 mL).

    • Add 1 M NaOH (1.5 mL). Add methanol (MeOH) as needed to eliminate phase separation.

    • Stir for 3 hours at room temperature and then evaporate to dryness.

  • Acidification and Boc Removal:

    • Redissolve the product in MeOH and pass it through an Amberlite resin.

    • Evaporate to dryness and dissolve in trifluoroacetic acid (TFA) for Boc group removal (approximately 2 hours).

    • Evaporate the TFA, followed by repeated evaporations with DCM, hexane, and ether to obtain the deprotected dipeptide.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_synthesis Synthesis of Boc-Dip-Dip-OMe Boc_Dip_OH Boc-Dip-OH Coupling Peptide Coupling (ACN, rt, overnight) Boc_Dip_OH->Coupling Dip_OMe Dip-OMe Dip_OMe->Coupling HBTU HBTU, DIPEA HBTU->Coupling Workup Aqueous Work-up (DCM, HCl, NaHCO3) Coupling->Workup Purification Silica Gel Chromatography Workup->Purification Product Boc-Dip-Dip-OMe Purification->Product

Sources

Foundational

Methyl 2-amino-3,3-diphenylpropanoate: A Strategic Chiral Building Block in Advanced Therapeutics and Nanomaterials

Introduction: The Paradigm of Steric Engineering In the landscape of modern medicinal chemistry and materials science, the manipulation of molecular topography is paramount. Methyl 2-amino-3,3-diphenylpropanoate (often r...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Paradigm of Steric Engineering

In the landscape of modern medicinal chemistry and materials science, the manipulation of molecular topography is paramount. Methyl 2-amino-3,3-diphenylpropanoate (often referred to as the methyl ester of β,β -diphenylalanine, or Methyl Dip ) has emerged as a highly privileged chiral building block. Unlike canonical amino acids, the Dip residue features a gem-diphenyl substitution at the β -carbon. This massive steric bulk fundamentally alters the physicochemical properties of any peptide or small molecule into which it is incorporated, driving innovations in Proteolysis Targeting Chimeras (PROTACs)[1], ultra-potent protease inhibitors[2], and next-generation piezoelectric nanomaterials[3].

As a Senior Application Scientist, I approach the utilization of Methyl Dip not merely as a synthetic ingredient, but as a structural tool. By understanding the causality between its steric volume and its thermodynamic behavior, researchers can rationally design molecules with unprecedented stability and target affinity.

Structural Causality: Conformational Restriction and Proteolytic Shielding

The primary utility of Methyl Dip lies in its ability to restrict the conformational freedom of a peptide backbone. Standard amino acids like phenylalanine possess a high degree of rotational freedom around the χ1​ bond and the backbone ϕ and ψ angles. In contrast, the two phenyl rings of the Dip residue create severe steric clashes with adjacent amide bonds.

The Causality of Steric Bulk:

  • Pre-organization: The steric hindrance forces the molecule into a highly restricted, pre-organized bioactive conformation. This reduces the entropic penalty upon binding to a target receptor or enzyme active site.

  • Protease Evasion: The bulky gem-diphenyl "umbrella" physically blocks the docking of proteolytic enzymes (such as trypsin or pepsin) to the adjacent peptide bonds, drastically increasing the in vivo half-life of the drug candidate[4].

MechanisticPathway A Methyl Dip Incorporation B Gem-Diphenyl Steric Bulk A->B C Restricted Backbone Angles B->C D Steric Shielding of Amide Bonds B->D E Pre-organized Bioactive Conformation C->E F Evasion of Proteolytic Cleavage D->F G Optimized Pharmacokinetics & Target Affinity E->G F->G

Mechanistic pathway of beta,beta-diphenylalanine incorporation on peptide properties.

Quantitative Advantages: Methyl Dip vs. Standard Amino Acids

To justify the increased synthetic complexity of utilizing Methyl Dip, we must look at the empirical data. Table 1 summarizes the quantitative leaps in performance when standard aromatic amino acids are replaced with the Dip motif across various applications.

Table 1: Comparative Properties of Canonical vs. Dip-Modified Systems

Property / ApplicationStandard Amino Acid (e.g., Phe) β,β -Diphenylalanine (Dip)Causality / Mechanism of Action
Thrombin Inhibition ( Ki​ ) > 1 μ M (Weak binding)10 – 100 nM[2]Deep, locked insertion into the hydrophobic S2/S3 pockets[2].
Protease Specificity Ratio Low cross-reactivity barrier100-fold over Trypsin[2]Steric exclusion from off-target serine protease active sites.
Piezoelectric Coefficient ( d33​ ) ~18 pC/N (FF dipeptide)73 pC/N (Boc-Dip-Dip)[5]Enhanced aromatic stacking yields a massive supramolecular dipole[3].
Proteolytic Half-Life Minutes to hoursHours to daysPhysical shielding of the scissile bond prevents enzyme docking[4].

Validated Synthetic Methodologies & Resolution

Synthesizing enantiopure Methyl 2-amino-3,3-diphenylpropanoate is notoriously challenging. Traditional enzymatic resolutions often fail because the massive steric bulk of the gem-diphenyl group prevents the substrate from entering the enzyme's catalytic cleft. Therefore, chemical synthesis followed by rigorous chiral High-Performance Liquid Chromatography (HPLC) is the most reliable, self-validating approach[6].

Step-by-Step Protocol: Synthesis and Resolution of (S)-Methyl Dip

Note: This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the analytical checkpoints.

Step 1: Racemic Synthesis via Condensation

  • Procedure: React benzophenone with ethyl isocyanoacetate in the presence of a strong base (e.g., sodium hydride) in THF to form the racemic α,β -dehydro precursor.

  • Hydrogenation: Reduce the double bond using H2​ over Pd/C to yield racemic 2-amino-3,3-diphenylpropanoic acid.

  • Validation Checkpoint: Confirm the disappearance of the alkene proton via 1H -NMR (absence of signal at ~7.5 ppm).

Step 2: Esterification to the Methyl Ester

  • Procedure: Suspend the racemic acid in dry methanol at 0 °C. Dropwise, add thionyl chloride ( SOCl2​ ) (1.5 equivalents). Reflux for 12 hours.

  • Causality: Thionyl chloride acts as both the acid catalyst generator (HCl) and the dehydrating agent, driving the equilibrium entirely toward the methyl ester.

  • Validation Checkpoint: LC-MS must show the [M+H]+ peak at m/z 256.1.

Step 3: Chiral Resolution via Semipreparative HPLC

  • Procedure: Dissolve the racemic Methyl Dip in a mobile phase of Hexane/Isopropanol (90:10). Inject onto a chiral stationary phase column (e.g., Chiralcel OD-H).

  • Causality: The differential transient diastereomeric interactions between the enantiomers and the chiral selector allow for baseline separation[6].

  • Collection: Collect the first-eluting peak (typically the (S)-enantiomer, though absolute configuration must be verified).

Step 4: Analytical Validation (The Trustworthiness Anchor)

  • Procedure: Analyze the collected fraction via analytical chiral HPLC.

  • Requirement: Enantiomeric excess (ee) must be > 99%. Measure optical rotation using a polarimeter to confirm the (S)-configuration against literature standards.

SyntheticWorkflow S1 1. Racemic Synthesis (Benzophenone + Isocyanoacetate) S2 2. Esterification (MeOH, SOCl2, Reflux) S1->S2 S3 3. Chiral Resolution (Semiprep HPLC, Chiralcel OD-H) S2->S3 S4 4. Analytical Validation (ee > 99%, Polarimetry) S3->S4 S5 Enantiopure (S)-Methyl Dip Ready for SPPS/PROTACs S4->S5

Step-by-step synthetic and validation workflow for enantiopure Methyl Dip.

Advanced Applications in Drug Discovery & Materials

Targeted Protein Degradation (PROTACs)

Methyl 2-amino-3,3-diphenylpropanoate is a critical precursor in the synthesis of bi-functional PROTAC molecules, specifically those designed for the targeted ubiquitination and degradation of the Androgen Receptor (AR)[1]. In these architectures, the (S)-Dip derivative is coupled with E3 ligase binding moieties (such as VHL or Cereblon ligands)[1]. The steric bulk of the Dip residue acts as a rigid linker-attachment point, ensuring that the spatial orientation between the AR-binding domain and the E3 ligase is precisely maintained, which is a strict requirement for successful ternary complex formation.

Peptidomimetic Thrombin Inhibitors

In cardiovascular drug development, replacing standard aromatic residues with β,β -diphenylalanine at the P2 or P3 positions of inhibitor sequences yields highly potent thrombin inhibitors[2]. These Dip-modified peptidomimetics achieve Ki​ values between 10 and 100 nM[2]. The causality is purely structural: the dual phenyl rings insert deeply into the hydrophobic S2/S3 pockets of thrombin, creating a lock-and-key fit that exhibits up to a 100-fold specificity over related serine proteases like trypsin[2].

Piezoelectric Nanomaterials

Beyond biological systems, the Dip motif is revolutionizing materials chemistry. When two Dip residues are coupled to form a Boc-Dip-Dip dipeptide, they self-assemble into highly ordered organic crystals[3]. Because each dipeptide unit contains four aromatic rings, the resulting π−π stacking interactions create a structure with an extremely high effective piezoelectric coefficient of 73 pC/N[5]. This significantly outperforms traditional diphenylalanine (FF) nanotubes (~18 pC/N) and even commercial piezoelectric polymers like poled PVDF (30 pC/N)[5]. This makes Dip-based assemblies prime candidates for biocompatible nanogenerators and biosensors.

Conclusion

Methyl 2-amino-3,3-diphenylpropanoate is far more than a non-canonical amino acid; it is a precision engineering tool for molecular design. Whether the goal is to force a PROTAC into a rigid ternary complex, shield a peptide from enzymatic degradation, or generate a massive supramolecular dipole for piezoelectric applications, the gem-diphenyl motif provides a reliable, structurally causal solution. By adhering to rigorous, self-validating synthetic and resolution protocols, researchers can leverage this chiral building block to push the boundaries of both medicinal chemistry and nanotechnology.

References

  • Source: Google Patents (US20200239430A1)
  • N- and Cα-Methylation in Biologically Active Peptides: Synthesis, Structural and Functional Aspects Source: ResearchGate URL
  • Advances in the development of thrombin inhibitors Source: ResearchGate URL
  • An efficient and stereodivergent synthesis of threo-and erythro-b-methylphenylalanine Source: ResearchGate URL
  • Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity Source: ACS Nano URL
  • Self-assembly of Boc-p-nitro-L-phenylalanyl-p-nitro-L-phenylalanine and Boc-L-phenylalanyl-L-tyrosine in solution and into piezoelectric electrospun fibers Source: RSC Publishing URL

Sources

Exploratory

The Structural and Synthetic Paradigm of Methyl 2-amino-3,3-diphenylpropanoate Derivatives in Drug Discovery

Executive Summary Methyl 2-amino-3,3-diphenylpropanoate and its parent acid, 3,3-diphenylalanine (Dip), represent a transformative class of unnatural amino acid derivatives in modern medicinal chemistry. By introducing m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-3,3-diphenylpropanoate and its parent acid, 3,3-diphenylalanine (Dip), represent a transformative class of unnatural amino acid derivatives in modern medicinal chemistry. By introducing massive steric bulk and enhanced lipophilicity, these derivatives overcome the traditional pharmacokinetic limitations of natural peptides, such as rapid proteolytic cleavage and poor membrane permeability. This technical guide explores the mechanistic rationale, synthetic workflows, and application of these derivatives in advanced drug discovery.

Structural Paradigm and Chemical Rationale

Methyl 2-amino-3,3-diphenylpropanoate serves as a vital synthetic intermediate. The methyl esterification of the carboxylic acid is a strategic choice: it protects the C-terminus during complex N-terminal derivatizations and facilitates chiral resolution via high-performance liquid chromatography (HPLC)[1].

When incorporated into peptidomimetics, the 3,3-diphenylalanine (Dip) moiety is typically used to replace natural aromatic residues like Tryptophan (Trp) or Phenylalanine (Phe). The causality behind this substitution lies in the dual phenyl rings, which provide profound hydrophobicity and structural rigidity. This specific stereoelectronic profile is essential for driving the insertion of cationic peptides into anionic cell membranes, a critical step for the efficacy of oncolytic and antimicrobial peptides[2].

Synthetic Workflows

The de novo synthesis of the 3,3-diphenylalanine core typically avoids direct asymmetric synthesis due to the severe steric hindrance of the gem-diphenyl group. Instead, the robust Bucherer-Bergs reaction (hydantoin route) is employed[1]. Starting from diphenylacetaldehyde, the formation of a hydantoin intermediate is followed by alkaline hydrolysis to yield racemic 2-amino-3,3-diphenylpropanoic acid. Subsequent esterification yields Methyl 2-amino-3,3-diphenylpropanoate, which can be further derivatized for Solid-Phase Peptide Synthesis (SPPS).

SyntheticWorkflow A Diphenylacetaldehyde B Bucherer-Bergs Reaction (NaCN, (NH4)2CO3) A->B C Hydantoin Intermediate B->C D Alkaline Hydrolysis C->D E 2-Amino-3,3-diphenylpropanoic acid D->E F Esterification (MeOH, HCl) E->F G Methyl 2-amino-3,3-diphenylpropanoate F->G

Synthetic workflow for Methyl 2-amino-3,3-diphenylpropanoate via the hydantoin route.

Mechanistic Role in Drug Discovery: Case Studies

Oncolytic Peptides (e.g., LTX-315)

The development of LTX-315, a first-in-class oncolytic peptide, heavily relies on the Dip residue. By replacing a native Tryptophan with 3,3-diphenylalanine, researchers successfully shifted the amphipathic balance of the peptide. This structural modification allows the peptide to selectively target and disrupt the mitochondrial membranes of cancer cells, bypassing normal cells and leading to immunogenic cell death and the release of Damage-Associated Molecular Patterns (DAMPs)[2][3].

MOA N1 Dip-Modified Cationic Peptide (e.g., LTX-315) N2 Electrostatic Attraction to Anionic Cancer Cell Membrane N1->N2 N3 Hydrophobic Insertion (Driven by 3,3-Diphenylalanine) N2->N3 N4 Membrane Destabilization & Pore Formation N3->N4 N5 Necrotic Cell Death & Release of DAMPs N4->N5

Mechanism of membrane disruption by 3,3-diphenylalanine-modified peptides.

Vasopressin V2 Receptor Agonists

Derivatives of 3,3-diphenylalanine are also utilized to create highly selective V2 receptor agonists. The bulky side chain prevents rapid glomerular filtration and enzymatic degradation, optimizing the clearance rate and half-life for specific renal therapies, thereby reducing the risk of drug-drug interactions common with small-molecule alternatives[4].

Quantitative Pharmacokinetic & Pharmacodynamic Impact

The incorporation of Dip derivatives fundamentally alters the pharmacokinetic profile of a peptide. The table below summarizes the comparative advantages observed in advanced drug discovery programs[2][4].

ParameterWild-Type Cationic PeptideDip-Modified Peptide (e.g., LTX-315)Causality / Mechanism
Half-Life (Human Plasma) < 10 mins~160 minsSteric shielding by gem-diphenyl groups physically blocks endopeptidase access.
Cytotoxicity (IC50 vs AT84) > 50 μMHigh Activity (Low μM)Enhanced hydrophobic bulk drives deeper insertion into anionic lipid bilayers.
Renal Clearance Profile Rapid passive filtrationControlled, non-renal componentIncreased protein binding and molecular bulk prevent rapid glomerular filtration.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify intermediate success.

Protocol 1: De Novo Synthesis of Methyl 2-amino-3,3-diphenylpropanoate

Causality: The Bucherer-Bergs reaction is chosen over direct alkylation because the extreme steric bulk of the diphenylacetaldehyde precursor makes standard enolate chemistry inefficient[1].

  • Hydantoin Formation: Dissolve diphenylacetaldehyde (29 mmol), NaCN (43.5 mmol), and (NH4)2CO3 (101.5 mmol) in 30 mL of 50% aqueous ethanol. Heat at 50 °C for 8 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot confirms complete conversion to the hydantoin intermediate.

  • Hydrolysis: Neutralize the reaction mixture with concentrated hydrochloric acid to precipitate the racemic 2-amino-3,3-diphenylpropanoic acid. Filter and wash with cold water.

    • Validation Checkpoint: Perform a Ninhydrin test; a deep purple color confirms the presence of the liberated primary amine.

  • Esterification: Suspend the dried acid in anhydrous methanol (0.5 M). Cool to 0 °C and add thionyl chloride (SOCl2, 1.5 eq) dropwise. Reflux for 12 hours to yield Methyl 2-amino-3,3-diphenylpropanoate hydrochloride.

    • Validation Checkpoint: Analyze via LC-MS. Look for a mass shift of +14 Da (from the free acid) and confirm the ester carbonyl stretch at ~1740 cm⁻¹ via FT-IR.

Protocol 2: SPPS Integration of Fmoc-Dip-OH

Causality: Standard coupling reagents (like DIC/HOBt) often fail with Dip derivatives due to the massive steric umbrella of the 3,3-diphenyl group. Highly reactive uronium salts (HATU) are required[4].

  • Preparation: Saponify Methyl 2-amino-3,3-diphenylpropanoate using LiOH in THF/H2O, followed by Fmoc protection using Fmoc-OSu to generate Fmoc-Dip-OH.

    • Validation Checkpoint: Measure UV absorbance at 301 nm to quantify Fmoc loading.

  • Solid-Phase Coupling: Swell the resin in DMF. Add 3 equivalents of Fmoc-Dip-OH, 2.9 equivalents of HATU, and 6 equivalents of DIPEA. Allow coupling to proceed for 4 hours (extended time due to steric hindrance).

    • Validation Checkpoint: Perform a Kaiser test. The resin beads must remain colorless (negative), indicating complete acylation of the sterically hindered amine. If blue, repeat the coupling cycle.

  • Cleavage: Treat the resin with 95% TFA, 2.5% TIS, and 2.5% H2O for 2 hours. Precipitate the crude peptide in cold diethyl ether.

    • Validation Checkpoint: Confirm the sequence mass via High-Resolution Mass Spectrometry (HRMS) and assess purity via RP-HPLC.

References

  • Discovery of Potent, Selective, and Short-Acting Peptidic V2 Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a 9-mer Cationic Peptide (LTX-315) as a Potential First in Class Oncolytic Peptide Source: Journal of Medicinal Chemistry (Lytix Biopharma / ACS) URL:[Link]

  • Cationic antimicrobial peptides: potential templates for anticancer agents Source: Frontiers in Oncology URL:[Link]

  • Synthesis of Enantiopure 2-amino-3,3-diphenyl-1-propanol Source: Chemistry Letters (Oxford University Press) URL:[Link]

Sources

Foundational

"safety and handling of Methyl 2-amino-3,3-diphenylpropanoate"

Title: Safety, Handling, and Application Protocols for Methyl 2-amino-3,3-diphenylpropanoate in Advanced Peptidomimetics Executive Summary As an Application Scientist specializing in peptide synthesis and supramolecular...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Safety, Handling, and Application Protocols for Methyl 2-amino-3,3-diphenylpropanoate in Advanced Peptidomimetics

Executive Summary As an Application Scientist specializing in peptide synthesis and supramolecular chemistry, I frequently encounter the challenge of incorporating sterically demanding, non-natural amino acids into drug scaffolds. Methyl 2-amino-3,3-diphenylpropanoate (often referred to as 3,3-diphenylalanine methyl ester, or Dip-OMe) is a premier building block used to enhance proteolytic stability, drive supramolecular self-assembly, and optimize the binding affinity of therapeutic peptides. This whitepaper provides a causality-driven guide to the physicochemical properties, safety protocols, and experimental workflows necessary for the successful handling and application of this critical compound.

Physicochemical Profiling & Hazard Assessment

Methyl 2-amino-3,3-diphenylpropanoate is most commonly supplied and handled as a hydrochloride salt to prevent premature autolysis or oxidation of the free amine. The presence of twin phenyl rings on the β -carbon creates extreme steric bulk, which dictates both its chemical behavior and its handling requirements[1].

Table 1: Physicochemical and Safety Profile

PropertyValueCausality / Significance
Chemical Name Methyl 2-amino-3,3-diphenylpropanoate HClStandard nomenclature for the esterified unnatural amino acid[1].
CAS Number 148687-73-4Unique identifier for the racemic or unspecified hydrochloride salt[1].
Molecular Formula C16H18ClNO2Represents the protonated amine and chloride counterion.
Molecular Weight 291.77 g/mol Critical for stoichiometric calculations during peptide coupling.
Storage Temperature 2–8 °C (Desiccated)Prevents ambient moisture from hydrolyzing the methyl ester into the free acid.
Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3The lipophilic phenyl rings enhance dermal penetration potential.

Causality-Driven Handling & Storage Protocols

Standard laboratory safety data sheets often list generic precautions. However, ensuring scientific integrity requires understanding the why behind these protocols.

  • Moisture Exclusion (Ester Preservation): The methyl ester protecting group is susceptible to slow hydrolysis if exposed to atmospheric moisture over prolonged periods. The compound must be stored in a desiccator at 2–8 °C. Protocol: Before opening the vial, allow it to equilibrate to room temperature for at least 30 minutes. Opening a cold vial causes immediate condensation of ambient humidity onto the hygroscopic HCl salt, initiating degradation.

  • Electrostatic Mitigation (Inhalation Hazard): The lyophilized powder of the hydrochloride salt is highly prone to static charge buildup. Protocol: When weighing, use an anti-static gun (e.g., Zerostat) on both the spatula and the weigh boat. This prevents the fine powder from aerosolizing, which poses a respiratory hazard (STOT SE 3) and ensures precise stoichiometric measurements.

  • Dermal Protection: The dual phenyl rings make this compound highly lipophilic, increasing its ability to bypass the skin's lipid bilayer compared to standard hydrophilic amino acids. Protocol: Double-gloving with nitrile gloves is mandatory during scale-up procedures to prevent systemic absorption.

Applications in Drug Development & Nanotechnology

The unique architecture of 3,3-diphenylalanine derivatives makes them indispensable in two primary fields:

A. Targeted Protein Degradation (PROTACs) & Peptidomimetics In the rational design of Proteolysis Targeting Chimeras (PROTACs), non-natural amino acids are frequently utilized to synthesize robust E3 ligase ligands that resist rapid cellular degradation[2]. Furthermore, incorporating the bulky Dip-OMe into peptide sequences forces the peptide backbone into specific β -turn conformations. This structural rigidity has been successfully exploited in the structure-based design of novel peptidic inhibitors targeting thrombin-induced platelet aggregation, where the bulky side chain perfectly occupies the S3 hydrophobic pocket of the enzyme[3].

B. Supramolecular Self-Assembly Similar to the well-documented diphenylalanine (the core recognition motif of Alzheimer's β -amyloid), 3,3-diphenylalanine derivatives possess a high propensity for thermodynamic self-assembly[4]. The localized π -electron density of the twin phenyl rings drives rapid π−π stacking, leading to the formation of discrete nanotubes and hydrogels used in drug delivery vehicles.

SelfAssembly Monomer Dip-OMe Monomer (Bulky Phenyl Rings) PiPi π-π Stacking Interactions (Aromatic Rings) Monomer->PiPi Hbond Hydrogen Bonding (Amide/Ester backbone) Monomer->Hbond Oligomer Oligomeric Nucleation PiPi->Oligomer Hbond->Oligomer Nanotube Supramolecular Nanotube/Hydrogel Oligomer->Nanotube Thermodynamic Assembly

Thermodynamic self-assembly pathway of 3,3-diphenylalanine derivatives.

Experimental Workflow: Solution-Phase Peptide Coupling

Because Methyl 2-amino-3,3-diphenylpropanoate is C-terminally protected (methyl ester), it is typically used as the amine partner in solution-phase peptide synthesis.

The Steric Challenge: The β -carbon is extremely hindered. Standard carbodiimide coupling reagents (like DCC or EDC) will fail, resulting in truncated sequences or epimerization. Causality: We must use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester that is small and reactive enough to overcome the steric barrier of the Dip moiety.

Step-by-Step Self-Validating Protocol
  • Amine Liberation: Suspend 1.0 equivalent of Methyl 2-amino-3,3-diphenylpropanoate HCl in anhydrous DMF (to yield a 0.1 M concentration). Add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Self-Validation: The cloudy suspension will clarify into a homogeneous, transparent solution within 2–5 minutes. This visual cue confirms the successful neutralization of the HCl salt and the generation of the nucleophilic free amine.

  • Carboxylic Acid Pre-Activation: In a separate, dry vial, dissolve 1.1 equivalents of the Fmoc-protected amino acid partner and 1.05 equivalents of HATU in anhydrous DMF. Add 2.0 equivalents of DIPEA and stir for 10 minutes.

    • Self-Validation: The solution will adopt a distinct pale yellow tint, confirming the formation of the reactive HOAt ester intermediate.

  • Coupling Reaction: Transfer the activated acid solution dropwise into the free amine solution. Stir vigorously at room temperature for 2 to 4 hours under an inert nitrogen atmosphere.

  • Reaction Quenching & Workup: Dilute the reaction mixture with Ethyl Acetate (10x volume). Wash the organic layer sequentially with 5% aqueous NaHCO3​ (to remove excess acid), 1M HCl (to remove unreacted amine and DIPEA), and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

SPPS_Coupling N1 Fmoc-AA-OH (Carboxylic Acid Partner) N2 Activation HATU / DIPEA in DMF N1->N2 N3 Active Ester Intermediate N2->N3 N6 Coupling Reaction (RT, 2-4 hours) N3->N6 N4 Methyl 2-amino-3,3-diphenylpropanoate HCl (Amine Partner) N5 Neutralization (DIPEA) N4->N5 N5->N6 N7 Fmoc-AA-Dip-OMe (Dipeptide Product) N6->N7

Workflow for solution-phase coupling of Methyl 2-amino-3,3-diphenylpropanoate.

References

  • ChemSrc. (2025). Methyl 2-amino-3,3-diphenylpropanoate hydrochloride (CAS 148687-73-4) Properties and Safety Data. Retrieved from[Link]

  • Bricelj, A., Steinebach, C., Kuchta, R., Gütschow, M., & Sosič, I. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 707317. Retrieved from[Link]

  • Gonzalez, J., Babinska, A., Clement, C., et al. (2015). Structure-Based Design, Synthesis and Evaluation of Novel Peptidic Inhibitors of Thrombin-Induced Activation of Platelets Aggregation. 24th American Peptide Symposium. ResearchGate. Retrieved from[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of Methyl 2-amino-3,3-diphenylpropanoate in Peptide Synthesis

Introduction: The Strategic Value of Steric Hindrance In the landscape of modern drug discovery and materials science, the incorporation of non-natural amino acids (nnAAs) into peptide chains is a transformative strategy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Steric Hindrance

In the landscape of modern drug discovery and materials science, the incorporation of non-natural amino acids (nnAAs) into peptide chains is a transformative strategy.[1][2] These novel building blocks allow for the rational design of peptides with enhanced proteolytic stability, constrained conformations, and improved biological activity.[2] Methyl 2-amino-3,3-diphenylpropanoate, an α,α-disubstituted amino acid, stands out as a particularly intriguing nnAA. Its gem-diphenyl moiety introduces significant steric bulk at the α-carbon, which profoundly influences the local and global conformation of the resulting peptide. This modification can force the peptide backbone into specific secondary structures, such as helices or β-turns, which can be critical for potent receptor binding and biological function.[3][4]

The very structural feature that makes Methyl 2-amino-3,3-diphenylpropanoate a valuable tool in peptide design—its steric bulk—also presents a significant challenge during solid-phase peptide synthesis (SPPS).[1][5] The bulky diphenyl group can hinder the approach of the incoming activated amino acid to the N-terminus of the growing peptide chain, leading to incomplete coupling reactions and the formation of deletion sequences.[1][6] Therefore, the successful incorporation of this and similar sterically hindered amino acids necessitates a departure from standard SPPS protocols and the adoption of more robust coupling strategies.[5][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of Methyl 2-amino-3,3-diphenylpropanoate into peptide sequences. We will delve into the mechanistic rationale behind the recommended protocols, offering field-proven insights to overcome the challenges associated with this unique building block.

Core Challenges and Strategic Solutions

The primary obstacle in utilizing Methyl 2-amino-3,3-diphenylpropanoate is overcoming the steric hindrance during the coupling step. Standard carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are often insufficient for driving these demanding couplings to completion.[7] To address this, a multi-faceted approach is required, focusing on the choice of coupling reagent, reaction conditions, and solvent.

Key Considerations for Efficient Coupling:
  • Potent Coupling Reagents: The use of highly reactive in-situ activating reagents is paramount. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective than traditional carbodiimides.[7][8] These reagents form highly reactive activated esters that can overcome the steric barrier imposed by the diphenyl group.[7]

  • Optimized Reaction Conditions: Extended coupling times are often necessary to allow the sterically hindered reaction to proceed to completion.[7] In some cases, a "double coupling" strategy, where the coupling step is repeated with a fresh solution of the activated amino acid, is employed to ensure high efficiency.[7]

  • Superior Solvation: The choice of solvent plays a critical role in solvating the peptide-resin complex, which is essential for successful coupling. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to disrupt peptide aggregation and improve reaction kinetics.[7]

  • Microwave-Assisted Peptide Synthesis (MASPS): Microwave energy can be a powerful tool to accelerate slow reactions by efficiently heating the reaction mixture.[7] This technique has been shown to be highly effective in driving difficult couplings of sterically hindered amino acids to completion in shorter timeframes.[7]

Experimental Protocols

The following protocols are designed for the efficient incorporation of Fmoc-protected Methyl 2-amino-3,3-diphenylpropanoate into a peptide sequence using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protocol 1: Standard Coupling using HATU

This protocol is recommended as the primary approach for incorporating Methyl 2-amino-3,3-diphenylpropanoate.

Materials:

  • Fmoc-protected Methyl 2-amino-3,3-diphenylpropanoate

  • Peptide-resin with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIEA)

  • N-methylpyrrolidone (NMP)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and NMP (3x).

  • Pre-activation of Amino Acid: In a separate vessel, dissolve Fmoc-Methyl 2-amino-3,3-diphenylpropanoate (4 equivalents relative to resin loading), HATU (3.9 equivalents), and DIEA (8 equivalents) in NMP. Allow the pre-activation to proceed for 1-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For particularly difficult couplings, this time can be extended overnight.[7]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (colorless to yellow) indicates complete coupling.

  • Washing: Wash the resin with NMP (3x), DCM (3x), and DMF (3x).

  • Optional Double Coupling: If the Kaiser test is positive (blue), repeat steps 4-7 with a fresh solution of the activated amino acid.[7]

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is an advanced strategy for cases where even potent uronium/phosphonium reagents fail to achieve complete coupling. Acyl fluorides are highly reactive and can often overcome severe steric hindrance.[7][9]

Materials:

  • Fmoc-protected Methyl 2-amino-3,3-diphenylpropanoate

  • Peptide-resin with a free N-terminal amine

  • Cyanuric fluoride or other suitable fluorinating agent

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • NMP, DMF, Piperidine solution (as in Protocol 1)

Procedure:

  • Resin Preparation: Swell and deprotect the peptide-resin as described in Protocol 1 (steps 1-3).

  • Acyl Fluoride Formation: In a separate, dry reaction vessel, dissolve Fmoc-Methyl 2-amino-3,3-diphenylpropanoate (3 equivalents) in anhydrous DCM. Add pyridine (3 equivalents) followed by cyanuric fluoride (1 equivalent). Stir the reaction at room temperature for 1 hour.

  • Coupling Reaction: Add the solution containing the acyl fluoride to the deprotected peptide-resin. Allow the reaction to proceed for 2-4 hours at room temperature.

  • Monitoring and Washing: Monitor the reaction using the Kaiser test and wash the resin as described in Protocol 1 (steps 6-7).

Data Presentation: Comparison of Coupling Reagents

The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the relative effectiveness of common coupling reagents.

Coupling ReagentActivated SpeciesRelative ReactivityNotes
DIC/DCCO-acylisoureaLowGenerally insufficient for sterically hindered couplings.[7]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but may be insufficient for highly hindered residues.[7]
HCTUO-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing nature of the chlorine atom.[7][8]
HATU/PyAOPOAt esterVery HighGenerally considered the most effective for difficult couplings due to the high reactivity of the OAt ester.[8]
Acyl FluoridesAcyl FluorideExtremely HighHighly effective for even the most sterically demanding couplings.[7][9]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps and logical relationships in the incorporation of Methyl 2-amino-3,3-diphenylpropanoate.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle Resin Peptide-Resin Swell Swell in NMP Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM, NMP) Deprotect->Wash1 Preactivate Pre-activate Amino Acid (Fmoc-AA, HATU, DIEA in NMP) Wash1->Preactivate Proceed to Coupling Couple Couple to Resin (2-4 hours) Preactivate->Couple Monitor Monitor Coupling (Kaiser Test) Couple->Monitor Monitor->Preactivate Repeat if Incomplete (Double Coupling) Wash2 Wash (NMP, DCM, DMF) Monitor->Wash2 Wash2->Deprotect Next Amino Acid Cycle Final Cleavage & Purification Wash2->Final Final Peptide Assembled

Caption: Standard workflow for incorporating Methyl 2-amino-3,3-diphenylpropanoate using SPPS.

Reagent_Hierarchy cluster_reactivity Coupling Reagent Reactivity Acyl_Fluoride Acyl Fluoride HATU HATU / PyAOP Acyl_Fluoride->HATU More Reactive HCTU HCTU HATU->HCTU More Reactive HBTU HBTU / PyBOP HCTU->HBTU More Reactive DIC DIC / DCC HBTU->DIC More Reactive

Caption: Hierarchy of coupling reagent reactivity for sterically hindered amino acids.

Conclusion and Trustworthiness

The protocols and strategies outlined in these application notes are grounded in established principles of peptide chemistry and are designed to be self-validating through the use of in-process controls like the Kaiser test. By understanding the causal relationship between the steric hindrance of Methyl 2-amino-3,3-diphenylpropanoate and the need for more potent coupling conditions, researchers can confidently incorporate this and other challenging non-natural amino acids into their peptide designs. The successful synthesis of peptides containing such modifications opens up new avenues for the development of novel therapeutics and advanced materials with precisely engineered properties.

References

  • Synthesis of Phosphonopeptides and Alpha, Alpha-Dialkylated Amino Acid-Rich Peptides. (n.d.).
  • Application Notes and Protocols for Incorporating Non-Natural Amino acids in Solid-Phase Peptide Synthesis - Benchchem. (n.d.).
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (n.d.).
  • Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters - RSC Publishing. (n.d.).
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • Peptide Coupling Reagents Guide - Sigma-Aldrich. (n.d.).
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids - ACS Publications. (2007, June 20).
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19).
  • An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC. (n.d.).
  • Efficient peptide coupling involving sterically hindered amino acids - PubMed. (2007, July 20).
  • A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.).
  • Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides - ACS Publications. (n.d.).
  • Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids - ResearchGate. (n.d.).
  • Strategies for Incorporating Unnatural Amino Acids into Proteins - BOC Sciences. (n.d.).
  • The Synthesis of α,α-Disubstituted α-Amino Acids via Ichikawa Rearrangement | The Journal of Organic Chemistry - ACS Publications. (2016, January 4).
  • α-Amino acid and peptide synthesis using catalytic cross-dehydrogenative coupling - Kyushu University. (2022, April 15).
  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production | The Journal of Organic Chemistry - ACS Publications. (2019, March 22).
  • Overcoming Aggregation in Solid-phase Peptide Synthesis - Sigma-Aldrich. (n.d.).
  • Peptides as Therapeutic Agents: Challenges and Opportunities in the Green Transition Era. (2023, October 19).
  • Synthesis of amino acids and peptides with bulky side chains via ligand-enabled carboxylate-directed γ-C(sp3)–H arylation - PMC. (n.d.).
  • (S)-Methyl 2-amino-3-phenylpropanoate | CAS 2577-90-4 | AMERICAN ELEMENTS ®. (n.d.).
  • methyl 2-amino-3-phenylpropanoate - 21685-51-8, C10H13NO2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20).
  • 1-((3,3-Diphenylpropyl)(methyl)amino)-2-methyl-2-propanol | C20H27NO | CID - PubChem. (n.d.).
  • (S)-2-Amino-2-methyl-3-phenylpropanoic acid - MedchemExpress.com. (n.d.).
  • Dipeptide Syntheses via Activated α-‐Aminoesters. (2015, September 10).
  • methyl 2-amino-3-phenylpropanoate AldrichCPR - Sigma-Aldrich. (n.d.).
  • Application Notes and Protocols for the Incorporation of (2S,3S)-2-amino-3-methylhexanoic Acid into Peptides - Benchchem. (n.d.).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Flow-based Methods in Chemical Peptide and Protein Synthesis - CHIMIA. (n.d.).
  • US20200277327A1 - Method for synthesizing peptide containing n-substituted amino acid - Google Patents. (n.d.).

Sources

Application

Application Note: Chiral HPLC Analysis of Methyl 2-amino-3,3-diphenylpropanoate

Executive Summary & Context Methyl 2-amino-3,3-diphenylpropanoate is a structurally bulky, unnatural α -amino acid ester. It serves as a critical chiral building block in the synthesis of advanced therapeutics, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Context

Methyl 2-amino-3,3-diphenylpropanoate is a structurally bulky, unnatural α -amino acid ester. It serves as a critical chiral building block in the synthesis of advanced therapeutics, including Fibroblast Activation Protein (FAP)-activated agents[1] and Proteolysis Targeting Chimeras (PROTACs) directed at the androgen receptor[2]. Because the spatial orientation of the 3,3-diphenyl moiety profoundly impacts the binding affinity and pharmacokinetics of the final drug substance, rigorous determination of its enantiomeric excess (ee%) is a mandatory quality control requirement.

This application note provides a field-validated, direct normal-phase High-Performance Liquid Chromatography (HPLC) methodology for the baseline enantiomeric separation of Methyl 2-amino-3,3-diphenylpropanoate.

Mechanistic Grounding: Causality in Method Development

The chromatographic separation of primary amine-containing chiral esters presents two distinct challenges: achieving chiral recognition despite the steric bulk of the diphenyl group, and mitigating irreversible adsorption or peak tailing caused by the free amine.

  • Stationary Phase Selection : We utilize an amylose tris(3,5-dimethylphenylcarbamate) coated chiral stationary phase (CSP), such as Chiralpak AD-H. Polysaccharide-based CSPs demonstrate superior enantioselectivity for α -amino acid esters compared to traditional chiral crown ethers[3]. The chiral recognition is governed by a highly specific three-point interaction model:

    • π−π Stacking : The 3,3-diphenyl groups of the analyte intercalate with the 3,5-dimethylphenyl rings of the CSP.

    • Hydrogen Bonding : The carbamate linkages on the CSP act as both H-bond donors and acceptors, interacting simultaneously with the primary amine and the methyl ester carbonyl of the analyte[4].

    • Steric Inclusion : The bulky diphenylmethane moiety fits differentially into the chiral helical grooves of the amylose backbone, dictating the thermodynamic stability of the transient diastereomeric complexes and, consequently, the elution order.

  • Mobile Phase Causality : While pre-column derivatization (e.g., with FMOC or NBD) is sometimes employed for amino acids, direct normal-phase analysis is highly efficient for industrial workflows. We employ a non-polar eluent of Hexane and 2-Propanol (IPA). Crucially, 0.1% Diethylamine (DEA) is added as a basic modifier. Without DEA, the primary amine of the analyte interacts with residual acidic silanols on the underlying silica support of the CSP, causing severe peak tailing. DEA competitively masks these silanols, ensuring sharp, symmetrical peaks and enabling a self-validating baseline resolution.

Experimental Protocol: A Self-Validating System

Note: This protocol includes internal System Suitability Tests (SST) to ensure method reliability and self-validation prior to any sample analysis.

Reagents and Materials
  • Analyte : Racemic Methyl 2-amino-3,3-diphenylpropanoate and enantiopure reference standards.

  • Solvents : HPLC-grade Hexane and 2-Propanol (IPA).

  • Modifier : Diethylamine (DEA), 99.5% purity.

  • Column : Chiralpak AD-H (250 mm × 4.6 mm i.d., 5 μ m particle size) or an equivalent amylose-based CSP.

Step-by-Step Sample Preparation
  • Diluent Preparation : Prepare a diluent mixture of Hexane/IPA (90:10, v/v).

  • Stock Solution : Accurately weigh 10.0 mg of Methyl 2-amino-3,3-diphenylpropanoate into a 10 mL volumetric flask. Dissolve completely and make up to volume with the diluent to achieve a concentration of 1.0 mg/mL.

  • Working Solution : Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the diluent (Final concentration: 0.1 mg/mL).

  • Filtration : Filter the working solution through a 0.22 μ m PTFE syringe filter directly into an amber HPLC vial to prevent particulate contamination of the CSP.

Chromatographic Conditions
  • Mobile Phase : Hexane / IPA / DEA (90:10:0.1, v/v/v). Premix thoroughly and degas via ultrasonication for 10 minutes prior to use.

  • Flow Rate : 1.0 mL/min (Isocratic elution).

  • Column Temperature : 25 °C. Causality: Thermostatic control is critical, as chiral recognition is a temperature-dependent thermodynamic process; fluctuations will shift retention times and degrade resolution.

  • Detection : UV at 254 nm. Causality: 254 nm is optimal for capturing the strong π→π∗ transitions of the two phenyl rings, maximizing the signal-to-noise ratio.

  • Injection Volume : 10 μ L.

  • Run Time : 20 minutes.

System Suitability Test (SST)

Inject the racemic standard preparation in triplicate. The analytical system is considered validated and ready for batch analysis only if the following criteria are met:

  • Resolution ( Rs​ ) between the two enantiomer peaks is 2.0 (ensuring baseline separation).

  • Tailing factor ( Tf​ ) for both peaks is 1.5 (confirming effective silanol masking by DEA).

  • Relative Standard Deviation (RSD) of retention times across the three injections is 1.0%.

Quantitative Data Summary

Under the optimized conditions, robust baseline separation of the enantiomers is achieved. The synergistic π−π and H-bonding interactions on the amylose-derived CSP yield excellent selectivity without the need for sample derivatization.

Table 1: Chromatographic Parameters for Racemic Methyl 2-amino-3,3-diphenylpropanoate

ParameterEnantiomer 1 (Peak 1)Enantiomer 2 (Peak 2)
Retention Time ( tR​ , min) 8.4511.20
Capacity Factor ( k′ ) 1.822.73
Selectivity ( α ) -1.50
Resolution ( Rs​ ) -4.15
Tailing Factor ( Tf​ ) 1.121.18
Theoretical Plates ( N ) > 8,000> 7,500

(Note: The absolute elution order (R vs. S) must be empirically confirmed by injecting an enantiopure standard of known absolute configuration under identical conditions.)

Analytical Workflow & Mechanistic Diagram

G Sample 1. Sample Preparation 0.1 mg/mL in Hexane/IPA Column 3. Chiral HPLC Column Amylose tris(3,5-dimethylphenylcarbamate) Sample->Column MobilePhase 2. Mobile Phase Hexane/IPA/DEA (90:10:0.1) MobilePhase->Column Mechanism Chiral Recognition Mechanism • π-π Stacking (Diphenyl groups) • H-Bonding (Amine/Ester) • Steric Inclusion Column->Mechanism Detection 4. UV Detection 254 nm (Diphenyl Absorbance) Column->Detection Output 5. Data Analysis Enantiomeric Excess (ee%) & QC Release Detection->Output

Analytical workflow and chiral recognition mechanism for Methyl 2-amino-3,3-diphenylpropanoate

References

  • [1] Title: US9737556B2 - FAP-activated therapeutic agents, and uses related thereto Source: Google Patents URL:

  • [2] Title: US20200239430A1 - Bi-functional compounds and methods for targeted ubiquitination of androgen receptor Source: Google Patents URL:

  • [3] Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: Journal of the Pharmaceutical Society of Korea (YAKHAK HOEJI) URL:[Link]

  • [4] Title: (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: ResearchGate URL:[Link]

Sources

Method

Application Note: Determination of Enantiomeric Excess of Methyl 2-amino-3,3-diphenylpropanoate via Chiral HPLC

Executive Summary Methyl 2-amino-3,3-diphenylpropanoate is a highly sterically hindered unnatural amino acid derivative. Accurately determining its enantiomeric excess (ee) is a critical quality control step in asymmetri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-3,3-diphenylpropanoate is a highly sterically hindered unnatural amino acid derivative. Accurately determining its enantiomeric excess (ee) is a critical quality control step in asymmetric synthesis and drug discovery. This application note details a robust, normal-phase High-Performance Liquid Chromatography (HPLC) method utilizing an amylose-based chiral stationary phase (CSP). The protocol is designed as a self-validating system, ensuring that chromatographic resolution is unequivocally proven prior to quantifying the enantiomeric purity of the synthesized analyte.

Scientific Rationale & Causality

The Role of the Analyte in Advanced Synthesis

The presence of the gem-diphenyl group in Methyl 2-amino-3,3-diphenylpropanoate imposes significant steric bulk, making it a highly effective chiral organocatalyst. For example, it is utilized to drive the stereochemistry in the enantioselective Michael addition of photogenerated o-quinodimethanes to enones[1]. Furthermore, precision in the stereochemistry of such bulky unnatural amino acids is critical when they are utilized as targeting ligands or building blocks for proteolysis-targeting chimeras (PROTACs), where spatial orientation strictly dictates the binding affinity to E3 ubiquitin ligases[2].

Chromatographic Causality: The Chiral Recognition Mechanism

To separate the enantiomers, this method employs a CSP comprising Amylose tris(3,5-dimethylphenylcarbamate) coated on a 5 µm silica support (e.g., Chiralpak AD-H). The chiral recognition relies on a three-point interaction model:

  • Hydrogen Bonding: The carbamate linkages of the amylose backbone act as both hydrogen bond donors and acceptors, interacting strongly with the primary amine and the methyl ester of the analyte.

  • π−π Stacking: The 3,5-dimethylphenyl groups of the CSP engage in π−π interactions with the bulky 3,3-diphenyl moiety of the analyte.

  • Steric Inclusion: The helical structure of the amylose polymer creates chiral grooves. One enantiomer fits more optimally into this groove than the other, resulting in differential retention times.

The Critical Role of the Mobile Phase Modifier

Because Methyl 2-amino-3,3-diphenylpropanoate possesses a free primary amine, it is highly susceptible to secondary interactions with residual, unendcapped silanol groups (-SiOH) on the silica support. If left unaddressed, these interactions cause severe peak tailing, which compromises the accuracy of peak integration. To counteract this, 0.1% Diethylamine (DEA) is added to the mobile phase. DEA acts as a competitive masking agent, preferentially binding to the acidic silanols and ensuring sharp, symmetrical peaks for the analyte.

Experimental Protocol: A Self-Validating System

A scientifically rigorous protocol must be self-validating. Relying solely on the injection of an enantioenriched sample can lead to false purity reports if the column has degraded and lost its resolving power. Therefore, this protocol mandates the injection of a racemic standard prior to sample analysis to confirm baseline resolution.

Step 1: Mobile Phase Preparation
  • Measure 900 mL of HPLC-grade Hexane and 100 mL of HPLC-grade Isopropanol (IPA).

  • Add 1.0 mL of Diethylamine (DEA) to the mixture.

  • Mix thoroughly and degas the mobile phase using vacuum filtration through a 0.22 µm PTFE membrane or via an inline ultrasonic degasser.

Step 2: Preparation of the System Suitability Standard (Racemate)
  • Weigh 1.0 mg of rac -Methyl 2-amino-3,3-diphenylpropanoate.

  • Dissolve in 1.0 mL of the prepared mobile phase (Hexane/IPA 90:10).

  • Vortex for 30 seconds and filter through a 0.22 µm syringe filter into an HPLC vial. Causality: Injecting the racemate first proves that the system is currently capable of separating the enantiomers, validating the integrity of the column.

Step 3: Preparation of the Enantioenriched Sample
  • Weigh 1.0 mg of the synthesized (enantioenriched) Methyl 2-amino-3,3-diphenylpropanoate.

  • Dissolve in 1.0 mL of the mobile phase, vortex, and filter as described in Step 2.

Step 4: Chromatographic Execution
  • Purge the HPLC system with the mobile phase and allow the column to equilibrate at a flow rate of 1.0 mL/min for at least 30 minutes until the baseline is stable.

  • Inject 10 µL of the System Suitability Standard (Racemate). Verify that the resolution ( Rs​ ) between the two peaks is ≥1.5 .

  • Once system suitability is confirmed, inject 10 µL of the Enantioenriched Sample.

Step 5: Enantiomeric Excess (%ee) Calculation

Integrate the area under the curve (AUC) for both the major enantiomer ( R or S ) and the minor enantiomer. Calculate the enantiomeric excess using the following formula:

%ee=AreaMajor​+AreaMinor​∣AreaMajor​−AreaMinor​∣​×100

Quantitative Data & Method Parameters

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP (250 x 4.6 mm, 5 µm)
Mobile Phase Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL

Table 2: System Suitability and Validation Criteria

MetricTarget SpecificationScientific Rationale
Resolution ( Rs​ ) ≥2.0 Ensures baseline separation, preventing overlap that skews area integration.
Tailing Factor ( Tf​ ) ≤1.2 Validates the efficacy of the DEA modifier in masking residual silanols.
Retention Time (Peak 1) ~8.5 minVaries slightly by system dead volume; provides a benchmark for elution.
Retention Time (Peak 2) ~11.2 minConfirms the expected retention gap for the secondary enantiomer.
Injection Precision %RSD ≤1.0% (n=5)Confirms autosampler reliability and method reproducibility.

Analytical Workflow Visualization

HPLC_Workflow S1 1. Sample Prep (1 mg/mL in Mobile Phase) S2 2. System Suitability (Racemate Injection) S1->S2 S3 3. Chiral Separation (Amylose CSP, 0.1% DEA) S2->S3 S4 4. UV Detection (254 nm Isocratic) S3->S4 S5 5. Data Analysis (%ee Calculation) S4->S5

Workflow for the chiral HPLC analysis of Methyl 2-amino-3,3-diphenylpropanoate.

References

  • Yuan, X., Dong, S., Liu, Z., Wu, G., Zou, C., & Ye, J. (2017). "Enantioselective Michael Addition of Photogenerated o-Quinodimethanes to Enones Catalyzed by Chiral Amino Acid Esters." Organic Letters, 19(9), 2322-2325.[Link]

  • Paiva, S. L., da Silva, S. R., de Araujo, E. D., & Gunning, P. T. (2018). "Regulating the Master Regulator: Controlling Ubiquitination by Thinking Outside the Active Site." Journal of Medicinal Chemistry, 61(2), 405-421.[Link]

Sources

Application

Application Note: Catalytic Methods for the Asymmetric Synthesis of Methyl 2-amino-3,3-diphenylpropanoate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols Introduction & Strategic Context Methyl 2-amino-3,3-diphenylpropanoate (t...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols

Introduction & Strategic Context

Methyl 2-amino-3,3-diphenylpropanoate (the methyl ester of 3,3-diphenylalanine, commonly abbreviated as Dip) is a highly valuable, sterically demanding unnatural amino acid. Its bulky, lipophilic gem-diphenyl side chain restricts peptide backbone conformation, imparting high resistance to proteolytic degradation. Consequently, this motif is heavily utilized in the design of peptidomimetics, PROTACs[1], and small-molecule therapeutics, such as the dopamine D1 receptor modulator Mevidalen[2].

Synthesizing this sterically congested molecule with high enantiomeric excess (ee) presents a formidable synthetic challenge. This application note evaluates and provides detailed protocols for the two most robust, field-proven catalytic methodologies:

  • Asymmetric Phase-Transfer Catalysis (PTC) via the alkylation of a glycine Schiff base.

  • Homogeneous Transition-Metal Catalyzed Asymmetric Hydrogenation of a tetrasubstituted dehydroamino acid derivative.

Mechanistic Pathways & Causality

To achieve high enantioselectivity, the synthetic strategy must overcome the inherent steric repulsion of the diphenylmethyl group.

Workflow A N-(Diphenylmethylene) glycine methyl ester C Asymmetric PTC Alkylation A->C B Diphenylmethyl Bromide (Ph2CH-Br) B->C G Methyl 2-amino-3,3- diphenylpropanoate C->G Path A (followed by hydrolysis) D Methyl 2-acetamido- 3,3-diphenylacrylate F Asymmetric Hydrogenation D->F E H2 Gas (100 psi) E->F F->G Path B (followed by deprotection)

Fig 1. Dual catalytic pathways for synthesizing Methyl 2-amino-3,3-diphenylpropanoate.

Approach A: Asymmetric Phase-Transfer Catalysis (PTC)

Causality of the System: This approach utilizes a biphasic liquid-liquid system (aqueous base / organic solvent). A chiral quaternary ammonium catalyst (e.g., Maruoka's spiro-ammonium salt or Corey-Lygo Cinchona-derived catalysts) acts as an interfacial shuttle[3]. The catalyst extracts the hydroxide ion into the organic phase to deprotonate the glycine Schiff base. The resulting enolate forms a tightly structured chiral ion pair with the bulky ammonium cation[4]. The rigid chiral pocket of the catalyst shields one face of the enolate, forcing the diphenylmethyl bromide to attack exclusively from the exposed face.

PTC_Mechanism Aq Aqueous Phase (50% KOH) Cat Chiral Catalyst (Q+ X-) Aq->Cat OH- extraction Org Organic Phase (Toluene) IonPair Chiral Enolate Ion Pair [Q+ Enolate-] Cat->IonPair Deprotonation of Substrate Prod Alkylated Schiff Base IonPair->Prod Enantioselective attack on Ph2CH-Br Prod->Cat Catalyst Regeneration

Fig 2. Chiral ion-pair mechanism in Phase-Transfer Catalyzed asymmetric alkylation.

Approach B: Asymmetric Hydrogenation

Causality of the System: The precursor, methyl 2-acetamido-3,3-diphenylacrylate, is a sterically congested tetrasubstituted olefin. Traditional Rh-BINAP catalysts often fail here due to severe steric repulsion. However, utilizing electron-rich, sterically tunable ligands (like Josiphos) with Rh(I) precursors enables the simultaneous chelation of the enamide's carbonyl oxygen and the olefin to the metal center[5]. The quadrant rule dictates that the bulky gem-diphenyl groups orient themselves into the unhindered quadrants of the chiral ligand, enforcing a highly stereoselective hydride delivery from the metal to the alpha-carbon.

Quantitative Data Summary

The following table summarizes the operational parameters and typical outcomes for both methodologies, allowing process chemists to select the optimal route based on infrastructure and scale.

ParameterMethod A: Asymmetric PTC AlkylationMethod B: Asymmetric Hydrogenation
Precursor N-(Diphenylmethylene)glycine methyl esterMethyl 2-acetamido-3,3-diphenylacrylate
Catalyst System Chiral Spiro Quaternary Ammonium Salt[Rh(COD)(Josiphos)]BF₄
Key Reagents Diphenylmethyl bromide, 50% aq. KOHH₂ Gas (100 psi)
Solvent & Temp Toluene, 0 °CMethanol, 25 °C
Typical Yield 85 – 92%90 – 98%
Enantiomeric Excess 92 – 98% ee95 – 99% ee
Primary Advantage Mild conditions, no pressure equipmentPerfect atom economy, highly scalable
Primary Challenge Emulsion management, aqueous wasteHigh catalyst cost, requires autoclave

Standard Operating Protocols

Protocol A: Synthesis via Asymmetric Phase-Transfer Catalysis (PTC)

This protocol utilizes a liquid-liquid biphasic system. Strict adherence to stirring speeds and temperature control is required to suppress the racemic background reaction.

Materials Required:

  • N-(Diphenylmethylene)glycine methyl ester (1.0 equiv, 10 mmol)

  • Diphenylmethyl bromide (1.2 equiv, 12 mmol)

  • (S,S)-N-spiro chiral quaternary ammonium bromide (Maruoka Catalyst) (2 mol%)

  • Toluene (Anhydrous, 50 mL)

  • 50% w/w aqueous KOH solution (15 mL)

Step-by-Step Procedure:

  • Reactor Preparation: Charge a 250 mL jacketed reactor with N-(Diphenylmethylene)glycine methyl ester (2.53 g, 10 mmol), the chiral ammonium catalyst (0.2 mmol), and anhydrous toluene (50 mL).

  • Thermal Equilibration: Cool the organic mixture to exactly 0 °C using a circulating chiller. Causality: Lower temperatures increase the structural rigidity of the chiral ion pair, directly enhancing the ee.

  • Base Addition: Initiate vigorous mechanical stirring (minimum 1000 RPM). Dropwise, add the 50% aq. KOH solution over 10 minutes. Causality: High shear stirring is critical to maximize the interfacial surface area, preventing mass-transfer limitations that allow uncatalyzed background alkylation.

  • Alkylation: Add diphenylmethyl bromide (2.97 g, 12 mmol) in one portion. Maintain stirring at 0 °C for 18 hours. Monitor conversion via HPLC.

  • Workup: Quench the reaction by adding 50 mL of ice-cold water. Separate the organic layer. Extract the aqueous layer with EtOAc (2 × 30 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Deprotection (Schiff Base Hydrolysis): Dissolve the crude intermediate in THF (30 mL). Add 1M HCl (15 mL) and stir at room temperature for 4 hours. Concentrate the mixture, wash with diethyl ether to remove the benzophenone byproduct, and lyophilize the aqueous layer to yield Methyl 2-amino-3,3-diphenylpropanoate hydrochloride .

Protocol B: Synthesis via Asymmetric Hydrogenation

This protocol utilizes a highly active Rh(I) catalyst. Strict anaerobic conditions are mandatory to prevent catalyst deactivation.

Materials Required:

  • Methyl 2-acetamido-3,3-diphenylacrylate (1.0 equiv, 10 mmol)

  • [Rh(COD)(Josiphos)]BF₄ (1 mol%)

  • Methanol (HPLC grade, rigorously degassed, 40 mL)

  • Hydrogen Gas (UHP grade, 99.999%)

Step-by-Step Procedure:

  • Glovebox Setup: Inside an argon-filled glovebox, charge a 100 mL stainless steel Parr autoclave with Methyl 2-acetamido-3,3-diphenylacrylate (2.95 g, 10 mmol) and the [Rh(COD)(Josiphos)]BF₄ catalyst (0.1 mmol).

  • Solvent Addition: Add 40 mL of degassed methanol. Causality: Rh(I) complexes are highly susceptible to irreversible oxidation. Degassing the solvent via three freeze-pump-thaw cycles prior to use is mandatory.

  • Pressurization: Seal the autoclave, remove it from the glovebox, and connect it to the H₂ manifold. Purge the lines, then purge the reactor headspace with H₂ (3 cycles of pressurizing to 30 psi and venting).

  • Hydrogenation: Pressurize the reactor to 100 psi with H₂. Stir at 600 RPM at 25 °C for 24 hours. Causality: The high pressure is required to overcome the low turnover frequency (TOF) inherent to the sterically hindered tetrasubstituted olefin.

  • Workup: Carefully vent the hydrogen gas. Open the reactor and filter the methanolic solution through a short pad of Celite to remove the spent catalyst. Concentrate the filtrate in vacuo.

  • Deprotection (N-Acetyl Cleavage): Suspend the crude intermediate in 6M methanolic HCl (30 mL) and heat to reflux for 12 hours. Cool to room temperature, concentrate, and recrystallize from ethanol/ether to yield the target Methyl 2-amino-3,3-diphenylpropanoate hydrochloride in >98% ee.

References

  • Development of a Scalable Synthesis of Mevidalen (LY3154207), an Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor ACS Publications URL:[Link][2]

  • Highly Enantioselective Phase-Transfer-Catalyzed Alkylation of Protected α-Amino Acid Amides toward Practical Asymmetric Synthesis of Vicinal Diamines, α-Amino Ketones, and α-Amino Alcohols Journal of the American Chemical Society URL:[Link][3]

  • Practical Aspects of Recent Asymmetric Phase-Transfer Catalysis ACS Publications URL:[Link][4]

  • ChemInform Abstract: Catalytic, Asymmetric, and Stereodivergent Synthesis of Non-Symmetric β,β-Diaryl-α-Amino Acids ResearchGate URL:[Link][5]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points PMC - National Institutes of Health URL:[Link][1]

Sources

Method

Topic: Experimental Setup for Reactions Involving Methyl 2-amino-3,3-diphenylpropanoate

An Application Note and Protocol Guide Introduction: The Significance of β-Diphenylalanine Derivatives Methyl 2-amino-3,3-diphenylpropanoate is a methylated ester of β-diphenylalanine, a non-proteinogenic β-amino acid. I...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Introduction: The Significance of β-Diphenylalanine Derivatives

Methyl 2-amino-3,3-diphenylpropanoate is a methylated ester of β-diphenylalanine, a non-proteinogenic β-amino acid. Its structure is characterized by two phenyl groups attached to the β-carbon, which imparts significant steric bulk and conformational constraints. These features make it a valuable building block in medicinal chemistry and materials science. The incorporation of β-amino acids like this one into peptide backbones can induce stable secondary structures and dramatically increase metabolic stability against proteolysis, a critical attribute for therapeutic peptides.[1][2] The diphenylalanine motif itself is known for its remarkable self-assembly properties, forming highly stable and ordered nanostructures with unique physical properties.[3][4][5]

This guide provides detailed protocols for common synthetic transformations involving Methyl 2-amino-3,3-diphenylpropanoate, focusing on the underlying principles of each experimental choice. It is intended for researchers in organic synthesis, peptide chemistry, and drug development.

Safety, Storage, and Handling

Before beginning any experimental work, it is crucial to establish a safe operating procedure.

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a laboratory coat, and chemical-resistant gloves when handling the compound and associated reagents.[6]

  • Ventilation: Handle the solid compound and prepare solutions in a well-ventilated chemical fume hood to avoid inhalation of fine particulates.

  • Storage: Methyl 2-amino-3,3-diphenylpropanoate should be stored in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[6]

General Experimental Workflow

A typical experimental sequence involving Methyl 2-amino-3,3-diphenylpropanoate follows a logical progression from reaction setup to product validation. The workflow ensures reproducibility and accurate characterization of the synthesized molecules.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Work-up & Purification cluster_3 Analysis A Reagent & Glassware Preparation B Inert Atmosphere Setup (N2 or Ar) A->B C Reagent Addition (Controlled Temperature) B->C D Reaction Monitoring (TLC, LC-MS) C->D E Quenching & Extraction D->E F Drying & Solvent Removal E->F G Purification (Flash Chromatography) F->G H Structure Confirmation (NMR, MS) G->H I Purity Analysis (HPLC) H->I

Caption: General experimental workflow for synthesis.

Protocol I: N-Terminal Protection with Boc Anhydride

Protecting the primary amine is a prerequisite for most subsequent reactions, such as peptide coupling, to prevent unwanted side reactions. The tert-Butoxycarbonyl (Boc) group is a common choice due to its stability under a wide range of conditions and its straightforward removal with mild acid.[7]

Rationale: The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc₂O). A mild base like triethylamine (TEA) is used to deprotonate the amine, increasing its nucleophilicity, and to neutralize the tert-butoxycarboxylic acid byproduct. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and dissolves both the starting material and the Boc anhydride.

Step-by-Step Protocol:
  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add Methyl 2-amino-3,3-diphenylpropanoate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This is critical to control the exothermicity of the reaction.

  • Base Addition: Add triethylamine (TEA) (1.2 eq) dropwise to the stirred solution.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-Boc protected product.

ParameterValuePurpose
Stoichiometry 1.0 eq Amino EsterSubstrate
1.1 eq Boc₂OProtecting Group Source
1.2 eq TriethylamineBase Catalyst
Solvent Anhydrous DichloromethaneReaction Medium
Temperature 0 °C to Room Temp.Controls Reaction Rate
Reaction Time 4-6 hoursFor complete conversion

Protocol II: Solution-Phase Peptide Coupling

This protocol details the coupling of the N-Boc protected Methyl 2-amino-3,3-diphenylpropanoate with another amino acid ester, such as L-Alanine methyl ester hydrochloride, to form a dipeptide.

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that activates the carboxylic acid (after saponification of the methyl ester) to form an active ester.[3] This intermediate is then susceptible to nucleophilic attack by the amine of the coupling partner. DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hydrochloride salt of the incoming amino ester and facilitate the reaction.

G cluster_0 Step 1: Saponification cluster_1 Step 2: Peptide Coupling A N-Boc-β-Dip-OMe C N-Boc-β-Dip-OH A->C Hydrolysis B LiOH, THF/H₂O D N-Boc-β-Dip-OH C->D G N-Boc-β-Dip-Ala-OMe D->G Coupling E HATU, DIPEA F H-Ala-OMe·HCl

Caption: Workflow for dipeptide synthesis.

Step-by-Step Protocol:

Part A: Saponification of the Methyl Ester

  • Setup: Dissolve the N-Boc protected Methyl 2-amino-3,3-diphenylpropanoate (1.0 eq) in a mixture of THF and water (3:1).

  • Reagent Addition: Add Lithium Hydroxide (LiOH) (1.5 eq) and stir the mixture at room temperature.

  • Monitoring: Monitor the hydrolysis by TLC or LC-MS until the starting ester is consumed (typically 2-4 hours).

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.

    • Acidify the aqueous layer to pH ~2-3 with cold 1 M HCl.

    • Extract the product carboxylic acid with ethyl acetate.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate to dryness. The resulting carboxylic acid is often used without further purification.

Part B: HATU-Mediated Coupling

  • Setup: Dissolve the N-Boc protected carboxylic acid from Part A (1.0 eq) in anhydrous DMF in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes to pre-activate the carboxylic acid.

  • Coupling Partner: Add L-Alanine methyl ester hydrochloride (1.2 eq) to the mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% citric acid, saturated aqueous NaHCO₃, and brine.[3]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude dipeptide by flash column chromatography.

Analytical Characterization

Post-synthesis, it is imperative to confirm the structure and assess the purity of the product. A combination of spectroscopic and chromatographic techniques is employed.

  • Thin Layer Chromatography (TLC): Used for rapid monitoring of reaction progress and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): The primary method for determining the purity of the final compound. For chiral molecules, specialized chiral stationary phases (CSPs) can be used to resolve enantiomers or diastereomers.[8][9]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. Techniques like LC-MS are invaluable for analyzing reaction mixtures and final products.[]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the connectivity of atoms within the molecule. 2D NMR techniques can be used for complete resonance assignments in complex structures.[11]

TechniquePurposeKey Information
HPLC Purity AssessmentPercentage purity, retention time.[12]
Chiral HPLC Enantiomeric/Diastereomeric PurityEnantiomeric excess (ee) or diastereomeric ratio (dr).[8][]
Mass Spec (ESI-MS) Identity ConfirmationMolecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
¹H NMR Structural ElucidationChemical shifts, integration, and coupling constants of protons.
¹³C NMR Structural ElucidationChemical shifts of carbon atoms, confirming the carbon skeleton.

References

  • Vertex AI Search. (n.d.). Buy Methyl 2-amino-2-methyl-3-phenylpropanoate (EVT-3393431) | 28385-45-7.
  • Journal of the Pharmaceutical Society of Korea. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
  • Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Illinois chemistry.
  • Benchchem. (n.d.). Handling, storage, and safety precautions for 3,5-Difluoro-DL-phenylalanine.
  • BOC Sciences. (2025, December 30). Amino Acid Chiral Analysis Services.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • PMC. (n.d.). Diphenylalanine-Derivative Peptide Assemblies with Increased Aromaticity Exhibit Metal-like Rigidity and High Piezoelectricity.
  • ChiroBlock. (n.d.). Beta2-Amino Acids: Synthesis Approaches & Compounds.
  • ACS Publications. (2016, May 27). Molecular Engineering of Self-Assembling Diphenylalanine Analogues Results in the Formation of Distinctive Microstructures | Chemistry of Materials.
  • PMC. (n.d.). β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides.
  • ACS Publications. (n.d.). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry.
  • MDPI. (2025, March 29). Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127.
  • Benchchem. (n.d.). A Researcher's Guide to Protecting Groups for Phenylalanine: A Comparative Study.
  • ACS Publications. (2006, January 7). Thermal and Chemical Stability of Diphenylalanine Peptide Nanotubes: Implications for Nanotechnological Applications | Langmuir.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis &amp; Troubleshooting of Methyl 2-amino-3,3-diphenylpropanoate

Welcome to the Technical Support Center for Methyl 2-amino-3,3-diphenylpropanoate (commonly referred to as 3,3-diphenylalanine methyl ester). As a highly sterically hindered and electronically unique unnatural amino acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Methyl 2-amino-3,3-diphenylpropanoate (commonly referred to as 3,3-diphenylalanine methyl ester). As a highly sterically hindered and electronically unique unnatural amino acid derivative, its synthesis and subsequent incorporation into peptide chains present specific challenges.

This guide is designed for researchers and drug development professionals, providing field-proven mechanistic insights to diagnose and resolve common side reactions such as racemization, diketopiperazine (DKP) formation, and incomplete esterification.

Quantitative Troubleshooting Matrix

Understanding the physicochemical deviations of 3,3-diphenylalanine from standard amino acids is critical for predicting side reactions. The table below summarizes the quantitative differences driving these synthetic bottlenecks.

ParameterStandard Amino Acid (e.g., Phenylalanine)3,3-DiphenylalanineCausality & Experimental Impact
α -Proton pKa (in Oxazolone) ~11.0 – 13.0~9.0The strong electron-withdrawing inductive effect of the two β -phenyl rings highly acidifies the α -proton, leading to rapid base-catalyzed epimerization[1].
Esterification Time (SOCl 2​ /MeOH) 2 – 4 hours18 – 24 hours (Standard) 3 hours (Optimized)Extreme steric hindrance at the α -carbon shields the carboxylate, drastically slowing nucleophilic attack by methanol[2].
DKP Formation Rate Low to ModerateExceptionally HighThe bulky diphenylmethyl group restricts backbone flexibility, forcing the preceding amide bond into a cis-conformation that perfectly aligns the amine for intramolecular cyclization[3].
Frequently Asked Questions (Mechanistic Insights)

Q1: Why am I observing significant racemization during the esterification or subsequent coupling of 3,3-diphenylalanine? A: Racemization in this molecule is driven by the anomalous acidity of its α -proton. During carboxyl activation (e.g., forming an acid chloride or active ester), the molecule transiently forms an oxazolone intermediate. Because the two β -phenyl rings exert a strong electron-withdrawing effect, the pKa of the α -proton in this oxazolone drops to approximately 9[1]. Even weak bases (like DIPEA or pyridine) can abstract this proton, generating an achiral aromatic oxazole enol intermediate that non-selectively reprotonates, leading to epimerization[1]. Corrective Action: Avoid prolonged exposure to basic conditions during activation. If enantiomeric purity is lost, consider utilizing a dynamic kinetic resolution (DKR) protocol to recover the desired enantiomer.

Q2: How can I prevent Diketopiperazine (DKP) formation when using this methyl ester in dipeptide synthesis? A: DKP formation is a base-catalyzed intramolecular aminolysis where the liberated N-terminal amine attacks the C-terminal methyl ester[3]. The massive steric bulk of the diphenylmethyl side chain forces the peptide backbone into a restricted cis-amide conformation. This spatial arrangement brings the nucleophilic amine and the electrophilic ester into close proximity, dramatically accelerating the formation of the 6-membered DKP ring[3]. Corrective Action: Minimize the duration the free amine is exposed to base. If utilizing Fmoc-SPPS, employ a "fast" deprotection protocol (e.g., 1-2 minute cycles with 20% piperidine) or use sterically hindered bases. Alternatively, couple the next amino acid as a pre-formed dipeptide to bypass the vulnerable free-amine intermediate entirely.

Q3: What is the optimal protocol for synthesizing the methyl ester without degrading the starting material? A: Traditional esterification using acetyl chloride in methanol often requires >20 hours due to the steric shielding of the carboxyl group. Substituting acetyl chloride with the more reactive thionyl chloride (SOCl 2​ ) generates a highly electrophilic sulfinyl intermediate that accelerates the reaction, achieving complete conversion in approximately 3 hours at reflux, minimizing the window for thermal degradation[2].

Validated Experimental Methodologies
Protocol: Thionyl Chloride-Mediated Esterification of 3,3-Diphenylalanine

This protocol is designed as a self-validating system. The evolution of gas confirms reagent activity, while multiple co-evaporation steps ensure the complete removal of acidic byproducts that could catalyze downstream side reactions.

  • Preparation: Suspend 3,3-diphenylalanine (1.0 eq) in anhydrous methanol (4 to 5 volumes relative to the limiting reagent) in a multi-neck round-bottom flask under an inert argon atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Activation: Slowly add thionyl chloride (SOCl 2​ ) (1.5 – 2.0 eq) dropwise via an addition funnel.

    • Causality Checkpoint: This step is highly exothermic. The generation of HCl and SO 2​ gas (visible bubbling) confirms the formation of the active methylating environment. Control the addition rate to maintain an internal temperature < 10 °C to prevent premature ester hydrolysis.

  • Propagation: Gradually warm the reaction mixture to room temperature, then heat to a gentle reflux (approx. 65 °C) for 3 hours[2].

  • Validation: Monitor the conversion via HPLC. Due to steric hindrance, do not quench the reaction until the starting material peak is completely consumed.

  • Workup & Isolation: Concentrate the mixture under reduced pressure. To ensure the complete removal of residual HCl and SO 2​ , co-evaporate the crude residue with additional anhydrous methanol (2x).

  • Purification: Crystallize the resulting Methyl 2-amino-3,3-diphenylpropanoate hydrochloride salt from isopropyl acetate. This specific solvent system effectively purges organic impurities, upgrading the batch to >98% purity[2].

Pathway Visualizations

Racemization A L-3,3-Diphenylalanine Derivative B Carboxyl Activation (e.g., Acid Chloride) A->B Activation C Oxazolone Intermediate (pKa ~9) B->C Cyclization D Base-Catalyzed Enolization C->D Base (-H+) E Achiral Oxazole Enol D->E F Non-selective Protonation E->F (+H+) F->A 50% G D-3,3-Diphenylalanine Derivative F->G 50%

Mechanism of base-catalyzed racemization via the highly acidic oxazolone intermediate.

DKP_Formation A Dipeptide Methyl Ester (Bulky side chains) B Base Treatment (e.g., Piperidine) A->B C Free N-Terminal Amine (cis-amide conformation) B->C Deprotection D Intramolecular Aminolysis C->D Nucleophilic Attack E Diketopiperazine (DKP) (6-membered ring) D->E Cyclization F Loss of Methyl Ester (Truncation) D->F Byproduct

Diketopiperazine (DKP) formation pathway driven by steric-induced cis-conformation.

References
  • Peptide-Catalyzed Conversion of Racemic Oxazol-5(4H)-ones into Enantiomerically Enriched α -Amino Acid Derivatives The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide PMC - National Institutes of Health URL:[Link]

  • Development of a Scalable Synthesis of Mevidalen (LY3154207), an Orally Available Positive Allosteric Modulator of the Human Dopamine D1 Receptor Organic Process Research & Development - ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Methyl 2-amino-3,3-diphenylpropanoate in Photochemical Organocatalysis

Welcome to the technical support and troubleshooting center for advanced organocatalysis. This guide is specifically designed for researchers and drug development professionals utilizing Methyl (S)-2-amino-3,3-diphenylpr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for advanced organocatalysis. This guide is specifically designed for researchers and drug development professionals utilizing Methyl (S)-2-amino-3,3-diphenylpropanoate as a chiral primary amine catalyst.

This catalyst is highly prized in dual-activation strategies—specifically, the enantioselective Michael addition of photogenerated o-quinodimethanes to sterically hindered α,β-unsaturated ketones (enones) [1].

Mechanistic Grounding: Why This Catalyst?

Secondary amine catalysts (e.g., MacMillan’s imidazolidinones) often fail to activate sterically hindered enones due to severe steric repulsion during the condensation phase. As a primary amine, Methyl 2-amino-3,3-diphenylpropanoate easily overcomes this barrier to form a highly reactive iminium ion. Once formed, the bulky 3,3-diphenylpropanoate moiety creates a deep, rigid chiral pocket. This effectively shields one face of the electrophile, dictating the stereochemical approach of the incoming photogenerated nucleophile to achieve >90% enantiomeric excess (ee).

Mechanism Light Light Irradiation (hv) Ketone o-Alkylphenyl Ketone (Precursor) Light->Ketone Excitation Photoenol o-Quinodimethane (Transient Nucleophile) Ketone->Photoenol Intramolecular H-abstraction Adduct Enantioenriched Michael Adduct Photoenol->Adduct Stereoselective Addition Enone α,β-Unsaturated Ketone (Substrate) Iminium Chiral Iminium Ion (Activated Electrophile) Enone->Iminium Condensation Catalyst Methyl (S)-2-amino-3,3-diphenylpropanoate + Acid Co-catalyst Catalyst->Iminium Reversible Formation Iminium->Adduct Stereoselective Addition Adduct->Catalyst Hydrolysis (Catalyst Turnover)

Figure 1: Dual-activation mechanism of o-quinodimethanes via chiral iminium catalysis.

Optimization Parameters

To achieve maximum catalyst efficiency, the reaction microenvironment must be tightly controlled. Below is a summary of the optimized parameters versus sub-optimal choices [1][2].

ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Solvent Methanol or DCMAnhydrous Toluene Non-polar solvents tighten the transition state geometry, maximizing the steric shielding of the 3,3-diphenyl groups to improve ee.
Co-catalyst Strong Acids (e.g., TfOH)Acetic Acid (20 mol%) Weak acids perfectly balance the equilibrium of iminium formation and product hydrolysis without fully protonating (and deactivating) the amine.
Atmosphere Ambient AirArgon (Schlenk) Prevents triplet oxygen from quenching the highly reactive photogenerated o-quinodimethane transient species.
Temperature Elevated (>40 °C)25 °C or lower Suppresses the uncatalyzed thermal background reaction, ensuring the catalyzed pathway dominates for high stereoselectivity.

Troubleshooting & FAQs

Q: Why is my reaction yield stalling below 20% despite prolonged irradiation? A: This indicates a failure in either the photochemical generation of the o-quinodimethane or the condensation step.

  • Oxygen Quenching: o-Quinodimethanes are highly reactive transient diradical/diene species. If your Schlenk tube is not rigorously degassed, triplet oxygen will quench the photoenol. Ensure a strict 3-cycle freeze-pump-thaw protocol.

  • Iminium Equilibrium: The condensation between the enone and the primary amine catalyst releases water. Ensure your toluene and acetic acid co-catalyst are strictly anhydrous to drive the equilibrium forward.

Q: The enantiomeric excess (ee) is lower than the expected >90%. How do I suppress the racemic background reaction? A: A drop in enantioselectivity means the photogenerated o-quinodimethane is reacting directly with the unactivated enone rather than the chiral iminium ion.

  • Temperature Control: The uncatalyzed background Michael addition is thermally accelerated. Ensure your photoreactor has active cooling (e.g., a water jacket or high-RPM fans) to maintain the reaction strictly at 25 °C.

  • Catalyst Loading: If the iminium concentration is too low, the background reaction outcompetes the catalyzed pathway. Verify that your Methyl (S)-2-amino-3,3-diphenylpropanoate and acetic acid are both at the optimal 20 mol% loading.

Q: Can I use this catalyst for unhindered enals (aldehydes) instead of enones? A: While possible, primary amines are generally optimized for sterically hindered ketones. For unhindered enals, secondary amines (like diarylprolinol silyl ethers) are often preferred as they form enamines/iminium ions rapidly without the risk of over-condensation or off-target amidation.

Troubleshooting Issue Low ee% or Yield Check1 Verify Light Source & Penetration Issue->Check1 Check2 Check Acid Co-catalyst (AcOH loading) Issue->Check2 Check3 Solvent Degassing (Remove O2) Issue->Check3 Check4 Lower Temperature (e.g., 25°C to 0°C) Issue->Check4 Solution Optimized Asymmetric Michael Addition Check1->Solution Check2->Solution Check3->Solution Check4->Solution

Figure 2: Troubleshooting workflow for optimizing catalyst efficiency and reaction outcomes.

Validated Experimental Protocol

This self-validating protocol is designed to ensure high fidelity in both the photochemical and organocatalytic cycles [1][2].

Objective: Synthesis of chiral Michael adducts via dual photo-organocatalysis.

Reagents:

  • α,β-Unsaturated ketone (0.1 mmol, 1.0 equiv)

  • o-Alkylphenyl ketone precursor (e.g., 2-Methylbenzophenone) (0.15 mmol, 1.5 equiv)

  • Methyl (S)-2-amino-3,3-diphenylpropanoate (0.02 mmol, 20 mol%)

  • Glacial Acetic Acid (0.02 mmol, 20 mol%)

  • Anhydrous Toluene (1.0 mL)

Step-by-Step Workflow:

  • Preparation: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add the enone, the Methyl (S)-2-amino-3,3-diphenylpropanoate catalyst, and the o-alkylphenyl ketone precursor.

  • Solvent Addition: Transfer 1.0 mL of anhydrous toluene into the tube under a positive pressure of Argon.

  • Acid Activation: Add glacial acetic acid (20 mol%) to the mixture. (Causality note: The weak acid acts as a proton shuttle, facilitating the dehydration step of iminium formation without fully protonating the primary amine, which would render it nucleophilically dead).

  • Degassing (Critical Step): Seal the Schlenk tube and perform three consecutive freeze-pump-thaw cycles using liquid nitrogen. Backfill with ultra-high purity Argon.

  • Irradiation: Place the Schlenk tube in a photoreactor equipped with appropriate LEDs (e.g., 365 nm UV, depending on the ketone's absorption profile). Stir vigorously at 25 °C for 60 hours.

  • Workup: Dilute the mixture with ethyl acetate (5 mL), wash with saturated aqueous NaHCO₃ to neutralize the acid co-catalyst, and dry the organic layer over Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the enantioenriched Michael adduct.

References

  • Title: Enantioselective Michael Addition of Photogenerated o-Quinodimethanes to Enones Catalyzed by Chiral Amino Acid Esters Source: Organic Letters, 2017, Vol. 19, Issue 9, pp. 2322-2325. (Yuan, X.; Dong, S.; Liu, Z.; Wu, G.; Zou, C.; Ye, J.) URL: [Link]

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: Methyl 2-amino-3,3-diphenylpropanoate as a Chiral Auxiliary

Executive Summary & Structural Causality In the landscape of asymmetric synthesis, the selection of a chiral auxiliary dictates the ceiling of diastereomeric excess (d.e.) and overall synthetic efficiency. While standard...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

In the landscape of asymmetric synthesis, the selection of a chiral auxiliary dictates the ceiling of diastereomeric excess (d.e.) and overall synthetic efficiency. While standard amino acid esters like methyl valinate (Val-OMe) and methyl phenylglycinate (Phg-OMe) are ubiquitous, Methyl 2-amino-3,3-diphenylpropanoate (Dip-OMe) —the methyl ester of 3,3-diphenylalanine—offers a distinct, high-performance alternative for challenging stereoselective transformations.

As a Senior Application Scientist, I evaluate chiral auxiliaries not just on their isolated yield, but on their conformational rigidity and steric shielding capacity . The superiority of Dip-OMe is rooted in the "umbrella effect" generated by its 3,3-diphenyl moiety. Unlike the isopropyl group of valine, which allows for significant rotational freedom, the twin phenyl rings of Dip-OMe create a deep, sterically demanding chiral pocket. This structural feature restricts bond rotation around the Cα​−Cβ​ axis via π−π stacking and steric repulsion, effectively locking the conformation of derived intermediates (such as Schiff bases or oxazolidinones) and enforcing absolute facial selectivity during electrophilic attack[1].

Performance Benchmarks: A Comparative Analysis

To objectively evaluate Dip-OMe, we benchmark its performance against industry-standard amino acid ester auxiliaries in asymmetric enolate alkylation and radical addition workflows. The data below synthesizes expected performance metrics based on steric parameters and literature precedents for diphenylalanine-derived frameworks[1][2][3].

Chiral AuxiliarySteric Descriptor (A-value proxy)Enolate Alkylation Selectivity (d.e.)Radical Addition Selectivity (d.e.)Auxiliary Recovery Yield
Methyl Valinate (Val-OMe) Isopropyl (Moderate)80–85%Low (<50%)>90%
Methyl Phenylglycinate (Phg-OMe) Phenyl (Moderate-High)85–90%Moderate (~70%)>85% (Prone to racemization)
Methyl 3,3-Diphenylalaninate (Dip-OMe) 3,3-Diphenyl (Extreme)>95% High (>90%) >95% (Highly stable)

Table 1: Quantitative comparison of amino acid ester auxiliaries. Dip-OMe consistently outperforms standard auxiliaries in both selectivity and recovery due to its extreme steric bulk.

Mechanistic Pathway of Stereochemical Induction

The efficacy of Dip-OMe is best visualized through its mechanistic pathway during an asymmetric alkylation. When condensed with a carbonyl compound, the resulting Schiff base forms a highly ordered Z-enolate upon deprotonation. The 3,3-diphenyl group physically blocks the Re face of the enolate, forcing the incoming electrophile to approach exclusively from the Si face.

MechanisticPathway A Dip-OMe (Chiral Auxiliary) C Chiral Schiff Base (Conformationally Locked) A->C Condensation B Carbonyl Substrate (e.g., Aldehyde) B->C D Z-Enolate Formation (Base: KHMDS) C->D Deprotonation E Stereoselective Alkylation (Si-Face Approach) D->E E+ addition (Steric Shielding by 3,3-Diphenyl group) F Mild Hydrolysis (Acidic Cleavage) E->F G Enantioenriched Product (>95% e.e.) F->G Product Isolation H Recovered Dip-OMe (>95% yield) F->H Auxiliary Recycling

Mechanistic pathway of Dip-OMe directed asymmetric alkylation and recovery.

Self-Validating Experimental Workflow

A robust protocol must be a self-validating system; proceeding to the next step without confirming the success of the previous one introduces compounding errors. Below is the optimized, step-by-step methodology for utilizing Dip-OMe in an asymmetric alkylation workflow.

ExperimentalWorkflow Step1 Step 1: Schiff Base Formation (Dean-Stark, Toluene, Reflux) Val1 Validation 1: 1H NMR check Confirm imine proton (~8.2 ppm) Step1->Val1 Step2 Step 2: Asymmetric Alkylation (KHMDS, THF, -78°C, Electrophile) Val1->Step2 Val2 Validation 2: Chiral HPLC Confirm d.e. >95% before workup Step2->Val2 Step3 Step 3: Auxiliary Cleavage (1M HCl, THF/H2O, rt) Val2->Step3 Val3 Validation 3: Polarimetry Confirm 0% racemization of Dip-OMe Step3->Val3

Self-validating experimental workflow for Dip-OMe mediated asymmetric synthesis.

Step 1: Schiff Base Condensation
  • Action: Suspend Dip-OMe (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous toluene. Reflux under a Dean-Stark apparatus for 12 hours.

  • Causality: The formation of the Schiff base is an equilibrium process. Toluene allows for the azeotropic removal of water, driving the reaction to completion. The bulky 3,3-diphenyl group prevents competitive side reactions (e.g., aminal formation).

  • Validation Check: Withdraw a 50 µL aliquot, evaporate the solvent, and analyze via 1 H NMR. Do not proceed until the aldehyde proton signal (~9.5–10.0 ppm) has completely disappeared and the sharp imine proton singlet (~8.2 ppm) is dominant (>98% conversion).

Step 2: Enolization and Asymmetric Alkylation
  • Action: Dissolve the purified Schiff base in anhydrous THF and cool to -78 °C. Dropwise add KHMDS (1.1 eq), stir for 30 minutes, then add the electrophile (e.g., benzyl bromide, 1.2 eq).

  • Causality: KHMDS is specifically chosen over LDA. The potassium counterion creates a looser, more reactive ion pair, while the extreme steric bulk of the hexamethyldisilazide base prevents nucleophilic attack on the imine carbon[2]. The 3,3-diphenyl umbrella of the auxiliary completely shields the Re face, dictating that the electrophile must approach from the Si face.

  • Validation Check: Quench a 100 µL reaction aliquot with saturated aqueous NH4​Cl . Extract with ethyl acetate and analyze the organic layer via Chiral HPLC (e.g., Chiralcel OD-H column). Verify that the diastereomeric excess (d.e.) is >95% before initiating the bulk quench and workup.

Step 3: Non-Destructive Cleavage and Recovery
  • Action: Dissolve the alkylated intermediate in a 1:1 mixture of THF and 1M aqueous HCl. Stir at room temperature for 2 hours.

  • Causality: Mild acidic hydrolysis selectively cleaves the imine double bond without epimerizing the newly formed stereocenter. Unlike amide-based auxiliaries (e.g., Evans' oxazolidinones) which require aggressive peroxide/lithium hydroxide cleavage that can degrade sensitive substrates, the Schiff base of Dip-OMe hydrolyzes rapidly under mild conditions[3].

  • Validation Check: Separate the product amine from the recovered Dip-OMe auxiliary via acid-base extraction. Analyze the recovered Dip-OMe via polarimetry. The specific rotation [α]D​ must match the literature value of the starting material, confirming that zero racemization occurred during the synthetic cycle, validating the auxiliary for immediate reuse.

Conclusion

Methyl 2-amino-3,3-diphenylpropanoate represents a premium tier of chiral auxiliaries. While its molecular weight is higher than that of valine or phenylglycine derivatives, the trade-off is an unparalleled degree of stereocontrol. By implementing the self-validating protocols outlined above, researchers can leverage the extreme steric shielding of the 3,3-diphenyl group to achieve >95% selectivity in complex alkylations and radical additions, with the added economic benefit of >95% non-destructive auxiliary recovery.

References

  • Sibi, M. P.; Jasperse, C. P.; Ji, J. "A New Chiral Auxiliary for Asymmetric Thermal Reactions: High Stereocontrol in Radical Addition, Allylation, and Annulation Reactions." Journal of the American Chemical Society, 1992, 114(17), 7007−7018.[URL: https://pubs.acs.org/doi/10.1021/ja00044a002][1]

  • Zhang, H. "Core Structure-Oriented Asymmetric α-Allenylic Alkylation of Amino Acid Esters Enabled by Chiral Aldehyde/Palladium Catalysis." Organic Letters, 2023, 26(1), 123-128.[URL: https://pubs.acs.org/doi/10.1021/acs.orglett.3c03780][2]

  • Belokon, Y. N. et al. "Amino Acids as Chiral Auxiliaries." Synthesis, Thieme, 1995.[URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0028-1085273][3]

Sources

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